Osoresnontrine

Catalog No.
S521137
CAS No.
1189767-28-9
M.F
C16H17N5O2
M. Wt
311.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osoresnontrine

CAS Number

1189767-28-9

Product Name

Osoresnontrine

IUPAC Name

1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[5,4-d]pyrimidin-4-one

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

InChI

InChI=1S/C16H17N5O2/c22-16-13-10-18-21(12-4-7-23-8-5-12)15(13)19-14(20-16)9-11-3-1-2-6-17-11/h1-3,6,10,12H,4-5,7-9H2,(H,19,20,22)

InChI Key

BZTIJCSHNVZMES-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

BI-409306; BI 409306; BI409306; SUB 166499; SUB-166499; SUB166499;

Canonical SMILES

C1COCCC1N2C3=C(C=N2)C(=O)NC(=N3)CC4=CC=CC=N4

The exact mass of the compound Osoresnontrine is 311.1382 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action & Scientific Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Osoresnontrine is designed to specifically inhibit the PDE9A enzyme [1]. This mechanism is central to its potential therapeutic effects in cognitive disorders.

  • PDE9A Function: The PDE9A enzyme selectively hydrolyzes and inactivates cyclic guanosine monophosphate (cGMP) in the brain. cGMP is a crucial secondary messenger involved in synaptic plasticity, learning, and long-term memory [1].
  • Therapeutic Rationale: By inhibiting PDE9A, this compound is expected to increase cGMP levels in the brain. This enhancement of cGMP signaling is hypothesized to support cognitive function, making it a potential treatment for cognitive deficits in conditions like Alzheimer's disease and schizophrenia [1].

The diagram below illustrates the proposed signaling pathway and drug target.

This compound This compound PDE9A Enzyme PDE9A Enzyme This compound->PDE9A Enzyme Inhibits cGMP Level cGMP Level PDE9A Enzyme->cGMP Level Degrades Cognitive Processes Cognitive Processes cGMP Level->Cognitive Processes Promotes

Proposed mechanism of this compound action via PDE9A inhibition.

Clinical Trial Landscape

As an investigational drug, this compound has been evaluated in several clinical trials. The table below summarizes the key studies identified.

Condition Phase Status Purpose
Schizophrenia 2 Completed Treatment efficacy & safety [1]
Schizophrenia 2 Terminated Treatment (reason not specified) [1]
Alzheimer's Disease 1 Completed Treatment [1]
Psychosis 2 Terminated Prevention [1]

Research and Development Considerations

For researchers in the field, the following points are critical:

  • Current Status: The development of this compound appears to have encountered challenges, as indicated by two terminated Phase 2 trials. The specific reasons for termination (e.g., efficacy, safety, or strategic decisions) are not detailed in the available public data and would require further investigation [1].
  • Therapeutic Potential: The ongoing research into PDE9A inhibition for cognitive disorders underscores the scientific interest in this pathway. However, the clinical translatability and benefit-risk profile of this compound remain unestablished [1].

The information available from published sources is primarily limited to drug structure, mechanism, and trial status. Detailed experimental protocols, efficacy data, and safety profiles from clinical trials are not publicly available in these search results.

References

Mechanism of Action and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Osoresnontrine was designed as a symptomatic treatment based on the hypothesis that inhibiting PDE9A would enhance cognitive function by modulating neuronal signaling.

  • Primary Molecular Target: this compound acts as a potent and selective inhibitor of the PDE9A enzyme [1] [2]. PDE9A has the highest known affinity for its substrate, cyclic guanosine monophosphate (cGMP), among all phosphodiesterases [3].
  • Therapeutic Hypothesis: The intended mechanism was to increase intracellular cGMP levels in the brain. This elevation was expected to enhance signaling downstream of the NMDA receptor, a process critical for synaptic plasticity and long-term potentiation (LTP), which are cellular correlates of learning and memory [2] [4].
  • Target Engagement: Preclinical studies confirmed that the drug crossed the blood-brain barrier and produced a dose-dependent increase in cGMP levels in the cerebrospinal fluid of rodents and humans, providing clear evidence of its engagement with the PDE9A target in the central nervous system [2].

The following diagram illustrates the core signaling pathway that this compound was designed to influence:

G NMDA NMDA Receptor Activation GC Guanylyl Cyclase (GC) NMDA->GC Stimulates cGMP cGMP GC->cGMP Produces PDE9A PDE9A Enzyme cGMP->PDE9A Hydrolyzes PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Activates LTP Synaptic Plasticity & LTP PKG->LTP Promotes BI409306 This compound (BI 409306) BI409306->PDE9A Inhibits

This compound inhibits PDE9A to prevent cGMP hydrolysis, thereby enhancing downstream signaling for synaptic plasticity.

Quantitative Pharmacological Data

This compound was characterized as a highly selective PDE9A inhibitor. The table below summarizes its key physicochemical and in vitro inhibitory properties.

Property Value Source / Context
Molecular Formula C₁₆H₁₇N₅O₂ [1] [2]
Molecular Weight 311.34 g/mol [1] [2]
PDE9A Inhibition (IC₅₀) 52 - 65 nM [2] [5]
Selectivity vs. PDE1A IC₅₀ = 1.4 µM (≈27x less potent) [2] [5]
Selectivity vs. PDE1C IC₅₀ = 1.0 µM (≈19x less potent) [2] [5]
Selectivity vs. other PDEs IC₅₀ > 10 µM (PDE2A, 3A, 4B, 5A, 10A, etc.) [2] [5]

Key Experimental Evidence and Protocols

The pharmacological profile of this compound was established through a series of standardized in vitro and in vivo experiments.

  • In Vitro Enzymatic Assays: Purpose: To determine the compound's potency (IC₅₀) and selectivity against a panel of human PDE enzymes. Methodology: The assay measures the inhibitor's ability to reduce the hydrolysis of a fluorescently-labeled or radio-labeled cGMP substrate by recombinant PDE enzymes. The concentration that inhibits 50% of the enzymatic activity (IC₅₀) is calculated [2].
  • In Vivo Target Engagement: Purpose: To confirm that the drug engages its target in the brain and produces the intended biochemical effect. Methodology: Rodents or higher species are administered this compound. cGMP levels are subsequently quantified in brain tissue homogenates or cerebrospinal fluid (CSF) using techniques like enzyme immunoassay (EIA), confirming a dose-dependent increase in cGMP [2] [4].
  • Synaptic Plasticity Measurements: Purpose: To assess the functional cellular consequence of PDE9A inhibition. Methodology: Electrophysiological recordings (e.g., in hippocampal brain slices) are used to measure Long-Term Potentiation (LTP). Enhancement of both early-phase and late-phase LTP after drug application indicates a strengthening of synaptic connections [2].
  • Cognitive Behavioral Models: Purpose: To evaluate the translation of cellular effects into improved cognitive performance. Methodology: Rodents treated with this compound are tested in behavioral paradigms such as the Morris water maze (for spatial memory) and novel object recognition tasks (for episodic memory). Improved performance in these tasks suggests a pro-cognitive effect [2] [3].

Clinical Development Outcome

Despite robust preclinical data, this compound failed to demonstrate clinical efficacy.

  • Phase II Trial Results: Two randomized, double-blind, placebo-controlled Phase II studies in patients with prodromal or mild Alzheimer's Disease found that BI 409306 did not meet its primary endpoint of improving cognitive function, as measured by the Neuropsychological Test Battery (NTB), after 12 weeks of treatment [4]. All secondary endpoints also showed no significant benefit.
  • Safety and Tolerability: The drug was generally well-tolerated but was associated with dose-dependent transient ocular adverse events, such as photophobia (light sensitivity) and chromatopsia (abcolor perception) [2]. Pharmacokinetic studies revealed a significant challenge: systemic exposure was 4- to 5-fold higher in individuals with a CYP2C19 "poor metabolizer" genotype, complicating dosing and safety assessments [2].
  • Development Status: Development of this compound was discontinued by Boehringer Ingelheim due to a consistent lack of efficacy across all clinical trials, including those for schizophrenia and attenuated psychosis syndrome [2] [6] [7].

This compound serves as a significant case study in drug development, demonstrating that a potent and selective investigational drug with confirmed target engagement may still fail to achieve therapeutic efficacy in patients, highlighting the complexity of treating CNS disorders.

References

Osoresnontrine cognitive enhancement research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Rationale

Osoresnontrine was designed to inhibit Phosphodiesterase 9 (PDE9), the enzyme with the highest affinity for cyclic guanosine monophosphate (cGMP) in the brain [1]. The proposed cognitive-enhancing mechanism involves the NO-cGMP signaling pathway, crucial for synaptic plasticity and long-term potentiation (LTP), which are fundamental processes for learning and memory [1].

The diagram below illustrates this signaling pathway and the drug's target.

G Glutamate Glutamate NMDA_Receptor NMDA_Receptor Glutamate->NMDA_Receptor nNOS nNOS Activation NMDA_Receptor->nNOS NO NO nNOS->NO sGC sGC Activation NO->sGC cGMP cGMP Production sGC->cGMP PDE9 PDE9A cGMP->PDE9  Substrate SynapticPlasticity Enhanced Synaptic Plasticity & LTP cGMP->SynapticPlasticity cGMP_Degraded 5'-GMP PDE9->cGMP_Degraded This compound This compound This compound->PDE9  Inhibits

This compound inhibits PDE9A to boost cGMP, enhancing synaptic plasticity.

Clinical Development Status and Data

This compound (also known as BI-409306) was investigated in Phase 2 trials for cognitive dysfunction and psychotic disorders [2]. According to the database, the drug's highest phase was Phase 2, and its status is now Discontinued [2]. A 2025 review also confirms that PDE9 inhibitors, including this compound, have shown positive cognitive effects in preclinical studies but have not yet progressed beyond clinical trials [1].

The table below summarizes key indications from its clinical development:

Indication Highest Phase Locations Status
Cognitive Dysfunction [2] Phase 2 United States, Austria, Belgium, Canada, France [2] Discontinued [2]
Psychotic Disorders [2] Phase 2 United States, Canada, United Kingdom [2] Discontinued [2]
Behavioural disorders [2] Phase 2 China, United Kingdom [2] Discontinued [2]

Experimental Research Context

While specific protocols for this compound are not detailed in the search results, preclinical research on PDE9 inhibitors provides context for the types of experiments used to evaluate cognitive effects.

  • Molecular Modeling: Studies on similar PDE9 inhibitors used molecular docking and dynamics simulations to design compounds and predict their binding to the PDE9A enzyme's active site [1].
  • In Vitro Enzyme Inhibition: The core assay involves measuring a compound's ability to inhibit PDE9A enzyme activity, typically reported as an IC50 value (the concentration needed to inhibit half the enzyme activity). For reference, similar potent PDE9 inhibitors have IC50 values in the nanomolar range (e.g., 89-91 nM) [1].
  • In Vivo Behavioral Tests: Preclinical cognitive assessment often uses models such as [1]:
    • Social recognition tasks
    • Object recognition tasks
    • Morris water maze (assessing spatial learning and memory)

Future Research Directions

The discontinuation of this compound highlights the challenges in developing cognitive enhancers. Current research is exploring new strategies:

  • Multitarget-Directed Ligands (MTDLs): Given the complex nature of diseases like Alzheimer's, a promising trend is designing single molecules that act on multiple targets. Recent studies combine PDE9 inhibition with other properties, such as antioxidant activity, in a single molecule to potentially achieve greater efficacy [1].
  • Focus on Specific Symptoms: Research is ongoing to determine if PDE9 inhibition is more effective for specific symptom domains, such as the cognitive deficits associated with schizophrenia [3].

References

Neuroprotective Effects of Naringenin in Rodents

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative data from a study investigating Naringenin's protective action against memory and brain function impairments induced by oseltamivir in rats [1].

Parameter Measured Change with Oseltamivir (Tam) Change with Naringenin + Oseltamivir (Nar+Tam) Research Implication
Total Oxidant Status (TOC) Significant Increase Significant Decrease vs. Tam Naringenin counters oxidative stress.
Total Nitric Oxide (TNO) Significant Increase Significant Decrease vs. Tam Naringenin reduces nitrosative stress.
Cytochrome P450 (CYP450) Significant Increase Significant Decrease vs. Tam Naringenin may modulate drug metabolism.
Total Antioxidant Capacity (TAC) Significant Decrease Significant Increase vs. Tam Naringenin boosts brain's antioxidant defense.
Ca²⁺ ATPase Activity Significant Decrease Significant Increase vs. Tam Naringenin helps maintain calcium homeostasis.
Fatty Acid-Binding Protein 7 (FABP7) Significant Decrease Significant Increase vs. Tam Naringenin may support fatty acid metabolism in brain.
Y-Maze Performance Impaired Improved vs. Tam Naringenin protects against working memory deficits.

Detailed Experimental Protocol

The methodology from the Naringenin study can be adapted as a template for evaluating other compounds [1]:

  • Animals and Grouping: 24 rats were divided into 4 groups (n=6): Control (vehicle), Naringenin (Nar) (50 mg/kg body weight/day), Oseltamivir (Tam) (0.75 mg/kg, twice daily), and Co-treatment (Nar+Tam).
  • Dosing Route and Duration: All drugs were administered via oral gavage for five consecutive days.
  • Behavioral Assessment: On day 5, spatial working memory was assessed using the Y-maze test. Spontaneous alternation behavior (entering all three arms in sequence) is used to measure short-term memory.
  • Tissue Collection and Biochemical Analysis: On day 6, rats were decapitated, brains were excised, and homogenates were prepared. The following biochemical analyses were performed:
    • Total Antioxidant Capacity (TAC) & Total Oxidant Status (TOC): Assess overall oxidative stress levels.
    • Total Nitric Oxide (TNO): Measures nitrosative stress.
    • Ca²⁺ ATPase Activity: Indicates neuronal health and calcium signaling.
    • Total CYP450 Content: Evaluates potential for drug-metabolizing enzyme interactions.
    • FABP7 Level: Determines impact on fatty acid binding in the brain.

Conceptual Workflow for Cognitive Testing

This diagram outlines the core experimental logic and relationship between the treatment, behavioral testing, and molecular analysis used in the study.

cluster_1 Treatment Variables cluster_2 Molecular Outcomes Rodent Model Rodent Model Treatment Groups Treatment Groups Rodent Model->Treatment Groups Divides into Drug Administration\n(5-day oral gavage) Drug Administration (5-day oral gavage) Treatment Groups->Drug Administration\n(5-day oral gavage) Receive Control (Vehicle) Control (Vehicle) Treatment Groups->Control (Vehicle) Naringenin (50 mg/kg) Naringenin (50 mg/kg) Treatment Groups->Naringenin (50 mg/kg) Oseltamivir (0.75 mg/kg) Oseltamivir (0.75 mg/kg) Treatment Groups->Oseltamivir (0.75 mg/kg) Naringenin + Oseltamivir Naringenin + Oseltamivir Treatment Groups->Naringenin + Oseltamivir Behavioral Test\n(Y-Maze on Day 5) Behavioral Test (Y-Maze on Day 5) Drug Administration\n(5-day oral gavage)->Behavioral Test\n(Y-Maze on Day 5) Followed by Brain Tissue Collection\n(On Day 6) Brain Tissue Collection (On Day 6) Behavioral Test\n(Y-Maze on Day 5)->Brain Tissue Collection\n(On Day 6) Precedes Biochemical Analysis Biochemical Analysis Brain Tissue Collection\n(On Day 6)->Biochemical Analysis Enables Oxidative Stress\n(TAC, TOC, TNO) Oxidative Stress (TAC, TOC, TNO) Biochemical Analysis->Oxidative Stress\n(TAC, TOC, TNO) Neuronal Health\n(Ca²⁺ ATPase) Neuronal Health (Ca²⁺ ATPase) Biochemical Analysis->Neuronal Health\n(Ca²⁺ ATPase) Metabolic Markers\n(CYP450, FABP7) Metabolic Markers (CYP450, FABP7) Biochemical Analysis->Metabolic Markers\n(CYP450, FABP7)

Experimental workflow for evaluating cognitive effects in rodents.

Future Research Directions

Based on the available information, here are some suggestions for your research:

  • Verify the Compound Name: Please double-check the spelling of "Osoresnontrine." You might also search broader databases for any closely named compounds or its molecular targets.
  • Explore Related Pathways: The Naringenin study highlights oxidative stress, calcium dysregulation, and lipid metabolism as key mechanisms in cognitive function. These are promising pathways to investigate for any novel nootropic compound [1].
  • Adapt the Protocol: The experimental framework provided is robust and can be modified to test your compound of interest by substituting the treatment groups.

References

Osoresnontrine Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

Osoresnontrine (developmental code BI-409306) is a potent and selective phosphodiesterase 9A (PDE9A) inhibitor investigated as a potential treatment for cognitive impairments in central nervous system disorders like Alzheimer's disease and schizophrenia [1] [2].

Molecular and Physicochemical Properties [1]

Property Detail
International Nonproprietary Name (INN) This compound
Developmental Codes BI-409306, SUB 166499
CAS Number 1189767-28-9
Molecular Formula C₁₆H₁₇N₅O₂
Molecular Weight 311.34 g/mol
IUPAC Name 1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Appearance White to off-white solid powder
Solubility in DMSO 22-25 mg/mL (70.66-80.30 mM)

In Vitro Pharmacology and Selectivity [1] [3] [4]

The table below summarizes the inhibitory profile of this compound against various PDE enzymes, demonstrating its high potency and selectivity for PDE9A.

Phosphodiesterase (PDE) Enzyme IC₅₀ (Half-Maximal Inhibitory Concentration)
PDE9A 52 nM - 65 nM
PDE1C 1.0 µM
PDE1A 1.4 µM
PDE2A, PDE3A, PDE4B, PDE5A, PDE6AB, PDE7A, PDE10A >10 µM (no significant inhibition)

Mechanism of Action and Preclinical Efficacy

This compound's therapeutic rationale is based on a well-defined neurobiological hypothesis. The diagram below illustrates the proposed signaling pathway through which it exerts its effects.

G This compound This compound PDE9A PDE9A This compound->PDE9A Inhibits cGMP cGMP PDE9A->cGMP Degrades Decreased NMDA_Receptor NMDA_Receptor cGMP->NMDA_Receptor Potentiates Signaling Synaptic_Plasticity Synaptic_Plasticity NMDA_Receptor->Synaptic_Plasticity Enhances Cognitive_Function Cognitive_Function Synaptic_Plasticity->Cognitive_Function Improves

Figure 1: Proposed signaling pathway for this compound's cognitive-enhancing effects.

  • Target Engagement and Neurochemical Effects: Preclinical studies confirmed that this compound successfully crosses the blood-brain barrier [1]. In rodents, it produced a dose-dependent increase in cerebrospinal fluid (CSF) levels of cGMP, providing direct evidence of target engagement in the central nervous system [1] [5].
  • Effects on Synaptic Plasticity and Memory: In rat hippocampal slices, this compound enhanced long-term potentiation (LTP), a cellular correlate of memory [1] [3]. In vivo, studies in rodents demonstrated that treatment improved performance on cognitive tasks assessing working and episodic memory [1] [2].

General Preclinical Methodologies

While the search results confirm the outcomes of key experiments, they lack the granular, step-by-step protocols. The general methodologies employed in the preclinical development are inferred below.

  • In Vitro Enzymatic Assays: Used to determine the compound's potency (IC₅₀) and selectivity against a panel of recombinant human PDE enzymes [1].
  • In Vivo Target Engagement: Rodent models were used to demonstrate brain penetration and pharmacodynamic action by measuring increased cGMP levels in the cerebrospinal fluid after drug administration [1].
  • Ex Vivo Electrophysiology: Hippocampal brain slices from rodents were used to measure the compound's effect on synaptic strength, specifically the enhancement of Long-Term Potentiation (LTP) [1] [3].
  • In Vivo Behavioral Studies: The cognitive-enhancing effects were evaluated in rodent models using standardized behavioral tests such as social recognition tasks, object recognition tasks, and the Morris water maze [1] [5].

Development Status and Conclusion

Despite the strong preclinical rationale and confirmed target engagement, the clinical development of this compound was discontinued. Phase II clinical trials in Alzheimer's disease and schizophrenia failed to demonstrate statistically significant cognitive improvement compared to placebo [1]. This outcome highlights a key challenge in drug development: a compound can have robust preclinical data but still lack therapeutic efficacy in patients.

References

Osoresnontrine clinical trial investigations

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Early Clinical Trial Design

When a novel compound enters clinical development, the early-phase trials typically focus on safety, tolerability, and understanding how the drug behaves in the body. Below is a summary of core objectives and designs for such trials.

Table 1: Core Components of Early Clinical Investigations

Trial Phase Primary Objectives Common Design Key Endpoints
Phase I (First-in-Human) Assess safety, tolerability, and determine a safe dosage range. [1] Often single ascending dose (SAD) and multiple ascending dose (MAD) in healthy volunteers or patients. [1] Incidence and severity of adverse events; pharmacokinetic (PK) parameters like C~max~ and AUC. [1]
Phase II (Proof-of-Concept) Gather preliminary data on efficacy and further evaluate safety. [2] Often randomized and controlled; may include dose-finding (dose-response) or dose titration designs. [1] Efficacy biomarkers or clinical outcomes; continued safety monitoring. [2]

A critical concept in dose-finding trials is the "titration paradox". [1] This is a selection bias where patients who respond poorly to a low dose are titrated to a higher one, while good responders stay on the low dose. If not accounted for, this can create a misleading inverse relationship between dose and response. [1] Using population modeling approaches (like nonlinear mixed-effects models) that account for variability between individuals is a recognized method to overcome this paradox. [1]

Guidelines for Reporting Experimental Protocols

To ensure reproducibility and rigor, experimental protocols must be reported with sufficient detail. The following table outlines key elements required for a comprehensive protocol, based on guidelines for reporting in the life sciences. [3]

Table 2: Essential Data Elements for an Experimental Protocol [3]

Data Element Category Description and Examples
Objectives & Hypothesis A clear statement of the research question and the expected outcome.
Reagents & Materials Detailed descriptions including sources, catalog numbers, and unique identifiers where possible (e.g., RRID). [3]
Sample Preparation Procedures for handling, storage, and preparation of all samples.
Workflow & Steps A sequential, detailed list of all actions performed, including specific parameters (e.g., time, temperature). [3]
Instrumentation & Equipment Specifications of equipment used, including model numbers and software versions. [3]
Data Analysis Plan Pre-defined methods for statistical and data analysis. [2]

Visualizing a Hypothetical Mechanism and Trial Workflow

Since the specific mechanism of action for Osoresnontrine is unknown, the diagram below illustrates a generalized signaling pathway that a novel drug might target, inspired by pathways found in biological research. [4] [5]

Ligand Extracellular Signal (e.g., Drug/Sucrose) Receptor Membrane Receptor Ligand->Receptor Binds Adapter Adapter Protein (e.g., OsFKBP12) Receptor->Adapter Activates Kinase Kinase (e.g., TOR) Adapter->Kinase Transduces Signal Transcription Transcription Factor Kinase->Transcription Phosphorylates Output Cellular Output (e.g., Cell Division) Transcription->Output Induces Expression

The following diagram outlines a standard workflow for an early-stage clinical trial, incorporating elements like dose titration.

Start Trial Start (Baseline Assessment) Dose1 Administer Initial Dose Start->Dose1 Monitor Monitor Response & Adverse Events Dose1->Monitor Decide Apply Titration Algorithm Monitor->Decide Adjust Adjust Dose or Maintain Decide->Adjust e.g., Increase/Decrease End Trial Completion (Final Analysis) Decide->End Endpoint Reached Adjust->Monitor Repeat Cycle

How to Proceed with Your Investigation

Given the lack of specific data, here are some practical steps you can take:

  • Verify the Compound Name: Double-check the spelling of "this compound". Consider if it might be a code (e.g., OS-RE-non-trine) or an internal project name.
  • Search Clinical Trial Registries: Look for the compound on official registries like ClinicalTrials.gov (U.S.), the EU Clinical Trials Register, and other international databases.
  • Consult Scientific Literature: Perform a broad search on platforms like PubMed for the compound name or related target pathways.

References

Osoresnontrine schizophrenia research background

Author: Smolecule Technical Support Team. Date: February 2026

Current Frontiers in Schizophrenia Research

The field is moving beyond traditional dopamine-focused models, with several key areas of innovation shaping clinical trials and drug development.

  • Novel Therapeutic Targets: Research is increasingly exploring non-dopaminergic pathways. Promising mechanisms include glutamatergic, serotonergic, and anti-inflammatory pathways [1]. A 2025 study also highlighted a specific type of cortical GABAergic projection neuron that is abnormally active in a mouse model of a neuropsychiatric syndrome linked to schizophrenia; reducing this activity restored normal sleep patterns, identifying a potential new treatment target [2].

  • Addressing Unmet Needs: There is a strong focus on developing treatments for cognitive impairment and negative symptoms, which are major contributors to long-term disability but poorly addressed by existing antipsychotics [1] [3]. Digital tools, such as computational speech analysis, are being validated to provide objective markers of negative symptom severity, offering more sensitive endpoints for clinical trials [3].

  • Treatment Resistance and Early Prediction: About one-third of patients develop treatment-resistant schizophrenia (TRS), which is now often considered a distinct illness subtype [4]. Consensus guidelines (TRRIP) have been established to standardize the definition of TRS, requiring persistent symptoms despite at least two adequate trials of different antipsychotics [5]. Research is actively developing prognostic models to identify patients at high risk of TRS at the first episode, aiming to enable earlier intervention with treatments like clozapine [4].

Quantitative Insights from Recent Meta-Analysis

The table below summarizes effect sizes for cognitive impairments in schizophrenia, as captured by the CANTAB battery, from a 2025 meta-analysis of 54 studies [3]. This data is crucial for understanding the magnitude of impairment and powering clinical trials.

Cognitive Domain CANTAB Task Effect Size (Hedge's g)
Attention/Vigilance Rapid Visual Information Processing 1.10
Reasoning/Problem Solving One Touch Stockings of Cambridge 0.90
Working Memory Spatial Working Memory 0.89
Visual Learning/Memory Paired Associates Learning 0.85
Speed of Processing Reaction Time 0.80
Social Cognition Emotion Recognition Task 0.65
Verbal Learning/Memory Verbal Recognition Memory 0.42

Note: A global effect size of g=0.89 was observed, consistent with a generalized cognitive deficit. Effect sizes are negative (impairment) and moderate-to-large in magnitude [3].

Experimental Protocols in Key Research Areas

Here are methodologies from contemporary studies that illustrate current experimental approaches.

Protocol for Digital Speech Marker Analysis

This protocol assesses negative symptoms, a key unmet need [3].

  • Task Administration: Participants complete brief, standardized speech tasks such as "Picture Description" and "verbal Journaling."
  • Data Acquisition: Audio responses are recorded.
  • Feature Extraction: Computational analysis extracts specific speech features, including:
    • Mean pause duration
    • Proportion of unfilled pauses
    • Phonation rate
    • Speech rate
  • Clinical Correlation: Extracted features are correlated with clinician-rated scores on standardized scales like the Schedule for the Assessment of Negative Symptoms (SANS) to establish convergent validity.
  • Validation: Discriminant validity is tested by ensuring features do not correlate with positive symptom scores.
Protocol for a Prognostic Model for Treatment Resistance

This methodology aims to identify first-episode schizophrenia patients at high risk of developing TRS [4].

  • Data Source: Use individual participant data from large, well-characterized longitudinal first-episode psychosis cohorts.
  • Predictor Identification: Select candidate predictors based on literature and stakeholder consultation. Key variables include:
    • Poor premorbid functioning
    • Longer duration of untreated psychosis (DUP)
    • Greater severity of negative symptoms at onset
    • Younger age of onset
    • Lack of early treatment response
  • Model Development and Validation: Develop a prognostic model using penalized regression, handle missing data with multiple imputation, and perform internal validation via bootstrapping to obtain optimism-adjusted performance metrics.
  • Clinical Tool Translation and Acceptability Testing: Translate the model into a clinical tool and assess its acceptability and perceived utility through qualitative focus groups with clinicians in early intervention services.

Research Workflow Diagram

The following diagram outlines a generalized workflow for modern schizophrenia research and drug development, integrating the areas discussed above.

Patient Cohort\n(First Episode) Patient Cohort (First Episode) Phenotypic & Genetic\nCharacterization Phenotypic & Genetic Characterization Patient Cohort\n(First Episode)->Phenotypic & Genetic\nCharacterization Biomarker Discovery\n(Digital, Imaging, Molecular) Biomarker Discovery (Digital, Imaging, Molecular) Phenotypic & Genetic\nCharacterization->Biomarker Discovery\n(Digital, Imaging, Molecular) Target Identification\n(e.g., GABAergic, Glutamatergic) Target Identification (e.g., GABAergic, Glutamatergic) Biomarker Discovery\n(Digital, Imaging, Molecular)->Target Identification\n(e.g., GABAergic, Glutamatergic)  Informs Prognostic Stratification\n(e.g., TRS Risk) Prognostic Stratification (e.g., TRS Risk) Biomarker Discovery\n(Digital, Imaging, Molecular)->Prognostic Stratification\n(e.g., TRS Risk)  Enables Therapeutic\nDevelopment Therapeutic Development Target Identification\n(e.g., GABAergic, Glutamatergic)->Therapeutic\nDevelopment Clinical Trial Endpoints\n(Cognition, Negative Symptoms) Clinical Trial Endpoints (Cognition, Negative Symptoms) Therapeutic\nDevelopment->Clinical Trial Endpoints\n(Cognition, Negative Symptoms) Personalized\nTreatment Personalized Treatment Clinical Trial Endpoints\n(Cognition, Negative Symptoms)->Personalized\nTreatment Prognostic Stratification\n(e.g., TRS Risk)->Personalized\nTreatment  Guides

This workflow shows the integration of biomarker discovery for both target identification and patient stratification in modern schizophrenia research.

References

Mechanism of Action and Preclinical Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic rationale for Osoresnontrine was based on enhancing synaptic plasticity and memory by increasing neuronal cGMP levels.

Signaling Pathway and Rationale

Phosphodiesterase 9A (PDE9A) is an enzyme with high affinity for cyclic guanosine monophosphate (cGMP), highly expressed in brain regions critical for learning and memory [1]. By inhibiting PDE9A, this compound prevents the breakdown of cGMP [1]. Elevated cGMP amplifies signaling downstream of the NMDA receptor, a process critical for long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory [1]. This mechanism was distinct from symptomatic treatments like donepezil, as it aimed to enhance both early and late LTP for more durable cognitive effects [2].

The following diagram illustrates this core signaling pathway and the drug's target engagement:

G NMDA_Activation NMDA Receptor Activation nNOS_Activation Neuronal NOS (nNOS) Activation NMDA_Activation->nNOS_Activation cGMP_Synthesis cGMP Synthesis (by guanylyl cyclase) nNOS_Activation->cGMP_Synthesis cGMP_Elevation Elevated cGMP Levels cGMP_Synthesis->cGMP_Elevation   Increases SynapticPlasticity Synaptic Plasticity & Long-Term Potentiation (LTP) Cognition Memory & Cognitive Function SynapticPlasticity->Cognition PDE9A_Enzyme PDE9A Enzyme cGMP_Degradation cGMP Degradation PDE9A_Enzyme->cGMP_Degradation This compound This compound (PDE9A Inhibitor) This compound->PDE9A_Enzyme  Inhibits cGMP_Degradation->cGMP_Elevation  Reduces cGMP_Elevation->SynapticPlasticity cGMP_Elevation->cGMP_Degradation   Substrate

Key Preclinical Findings

Preclinical studies provided robust evidence supporting the proposed mechanism:

  • Target Engagement: Treatment with this compound led to a dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF) of rats [1].
  • Synaptic Plasticity: It facilitated both early and late phases of Long-Term Potentiation (LTP) in rodent hippocampal slices, a direct measure of synaptic strengthening [1] [3].
  • Behavioral Outcomes: The compound improved performance in cognitive tasks assessing working and episodic memory in rodent models [1].

Clinical Trial Data and Outcomes

This compound was evaluated in multiple randomized, double-blind, placebo-controlled Phase II trials. The table below summarizes the design and outcomes of these key studies.

Trial Focus Patient Population Key Design Elements Primary Outcome & Results
Prodromal to Mild AD [1] Patients with prodromal or mild Alzheimer's Disease Two separate, well-controlled studies Failed to meet primary endpoints of cognitive improvement. No significant drug-placebo difference.
Cognitive Impairment in Schizophrenia [1] Patients with schizophrenia Randomized, double-blind, placebo-controlled trial Failed to meet primary endpoints for cognitive improvement.

Despite failing to show clinical efficacy, the trials confirmed that this compound engaged its intended target, as evidenced by a dose-dependent increase in cGMP in human cerebrospinal fluid [1]. The drug was generally well-tolerated but associated with dose-dependent adverse events, most commonly transient ocular disorders such as photophobia and chromatopsia [1].

A significant pharmacokinetic challenge was identified: this compound's metabolism is highly dependent on the CYP2C19 enzyme. This resulted in 4- to 5-fold higher systemic exposure in individuals with a "poor metabolizer" genotype, complicating dosing and safety assessments [1].

Pharmacological Profile

  • Physicochemical Properties: this compound is a white to off-white solid powder with moderate solubility in DMSO (22-25 mg/mL) and predicted low water solubility. It complies with Lipinski's Rule of Five, indicating good drug-likeness for oral administration [1].
  • Selectivity Profile: The compound demonstrated high selectivity for PDE9A over a panel of other PDE isoforms (PDE1A, PDE1C, PDE2A, PDE3A, PDE4B, PDE5A, PDE6AB, PDE7A, and PDE10A), with IC₅₀ values all above 10 µM. It also showed no significant activity against 95 non-PDE targets at 10 µM [1] [3].

Why Did this compound Fail?

The failure of this compound is a significant case study in CNS drug development. It illustrates that a compound can have a potent and selective mechanism, strong preclinical data, and confirmed target engagement in humans, yet still fail to produce a therapeutic benefit [1]. This highlights:

  • The complexity of Alzheimer's disease and the potential limitations of targeting a single pathway within its multifactorial pathology.
  • The gap between preclinical models and human disease, where improvements in synaptic plasticity and memory in rodents did not translate to measurable cognitive benefits in patients.
  • The challenges of the translational neuroscience approach in neurodegenerative disorders [1].

Research and Development Context

The search for effective Alzheimer's treatments remains highly active. As of 2025, the Alzheimer's drug development pipeline includes 138 drugs in 182 clinical trials [4]. The approach of targeting PDE9 is still being explored, including in the design of Multitarget-Directed Ligands (MTDLs) that combine PDE9 inhibition with other properties, such as antioxidant activity, to address the complex pathology of AD [2].

References

Neuropsychiatric Events & Antiviral Drugs: A Research Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key evidence on the association between antiviral drugs and neuropsychiatric events, highlighting the ongoing debate in the scientific community.

Antiviral Drug Reported Neuropsychiatric Events Key Evidence & Current Consensus Proposed Mechanisms (if applicable)

| Oseltamivir (Tamiflu) | Acute psychosis, delirium, hallucinations, abnormal behavior, suicidal ideation, paranoia, mania [1] [2] [3]. | Conflicting Evidence:Case Reports & Spontaneous Data: Multiple reports, especially in adolescents and young adults, note symptom onset within 48 hours of treatment [1] [3]. • Recent Large-Scale Studies (2024-2025): Systematic reviews and cohort studies find no evidence oseltamivir increases the risk of NPEs; some suggest a protective effect during influenza infection [4] [5] [6]. • High-Risk Factors: Extended use (≥6 weeks), high dosage (150 mg twice daily), and adolescence may increase risk [3]. | Inhibition of human monoamine oxidase-A (MAO-A); action on GABA, NMDA receptors; stimulation of D2 dopaminergic receptors [2]. | | Valacyclovir / Acyclovir (Herpes/Cytomegalovirus) | Confusion, auditory/visual hallucinations, tremor, coma, psychosis, mania [2]. | Toxicity is often associated with high serum levels, typically in the context of renal failure. Symptoms usually appear within 24-72 hours of treatment and resolve after discontinuation [2]. | High serum and cerebrospinal fluid (CSF) concentrations of the metabolite CMMG [2]. | | Efavirenz (HIV) | Depression, vivid dreams, psychosis, hallucinations [2]. | Well-documented side effects; subjective effects are sometimes compared to psychedelic drugs [2]. | Affinity for serotonin 5-HT2A/5-HT2C receptors, GABA-A receptors, and the serotonin transporter [2]. |

Methodologies for Investigating Antiviral-Related Neuropsychiatric Effects

For a research-oriented guide, here are detailed methodologies from key studies that have investigated this phenomenon.

  • 1. Study Design: Retrospective Cohort Study

    • Objective: To determine the association between influenza infection, oseltamivir treatment, and serious neuropsychiatric events requiring hospitalization in a pediatric population [6].
    • Population: 692,975 children aged 5-17 years enrolled in Tennessee Medicaid over two influenza seasons [6].
    • Exposure Ascertainment: Person-days were classified into mutually exclusive groups: "untreated influenza," "treated influenza" (days with oseltamivir dispensed), "posttreatment period," "influenza prophylaxis," and "no exposure" [6].
    • Outcome Measurement: The primary outcome was a hospitalization for a neuropsychiatric event, identified using a validated ICD-10 coding algorithm with high positive predictive value (~90%) [6].
    • Statistical Analysis: Poisson regression was used to estimate incidence rate ratios (IRRs), comparing event rates during "treated influenza" to "untreated influenza" periods, while adjusting for time-varying covariates measured on each person-day [6].
  • 2. Study Design: Systematic Review and Meta-Analysis

    • Objective: To systematically synthesize evidence on the associations of oseltamivir with neuropsychiatric and behavioral adverse events [4] [5].
    • Search Strategy: Comprehensive searches of PubMed/Medline, Embase, and Cochrane Library from inception through October 31, 2024, using MeSH terms and keywords related to oseltamivir and neuropsychiatric outcomes [5].
    • Inclusion/Exclusion: Included studies comparing oseltamivir with a control group; excluded non-original articles (e.g., editorials, case reports), non-English publications, and studies without quantitative data on NPE frequency or risk estimates [5].
    • Data Synthesis: Outcomes were categorized into five groups (e.g., affective disorders, psychotic disorders, suicide-related behaviors). A two-stage meta-analysis was performed to calculate pooled risk ratios (RRs), using a random-effects model to account for heterogeneity [5].
  • 3. Study Design: Randomized Controlled Trial (RCT) on Antivirals in Schizophrenia

    • Objective: To determine if the antiviral drug valaciclovir reduces hippocampal neuroinflammation in patients with schizophrenia [7].
    • Design: A double-blind, monocenter study where 24 patients with schizophrenia were randomized to receive either valaciclovir (8 g/day) or placebo for seven days [7].
    • Primary Endpoint: Change in neuroinflammation, measured by TSPO binding using [¹¹C]-PK11195 Positron Emission Tomography (PET) scans before and after treatment [7].
    • Additional Measures: Psychotic symptoms and cognitive functioning were also assessed [7].

Mechanistic Pathways and Experimental Workflows

Based on the reviewed literature, the following diagram outlines a proposed experimental workflow for investigating antiviral drug associations with psychosis, integrating methodologies from clinical and mechanistic studies.

Start Hypothesis Generation: Case Reports & Spontaneous Adverse Event Data E1 Epidemiological Study (Retrospective Cohort) Start->E1 E2 Evidence Synthesis (Systematic Review & Meta-Analysis) Start->E2 M1 Mechanistic Investigation (Preclinical Studies) E1->M1 Identifies Association E2->M1 Summarizes Overall Evidence M2 Clinical Translation (Randomized Controlled Trial) M1->M2 Validates Proposed Mechanism End Conclusion & Clinical Guidance M2->End

A proposed multi-stage research workflow for evaluating the neuropsychiatric safety of antiviral drugs, moving from observational data to clinical trials.

Interpretation and Research Implications

The evidence suggests that the influenza virus itself is a significant trigger for serious neuropsychiatric events [6] [8]. Much of the early concern regarding oseltamivir was based on case reports that could not disentangle the effect of the drug from the effects of the underlying infection.

For researchers, this area requires:

  • Careful Confounder Control: Future observational studies must meticulously control for the confounding effect of influenza infection.
  • Focus on High-Risk Populations: Research should prioritize individuals with pre-existing psychiatric conditions [1] [9] and adolescents [3], who may be more vulnerable.
  • Mechanistic Studies: More work is needed to elucidate the biological pathways, such as the role of neuroinflammation [7], by which both viruses and drugs might influence neuropsychiatric states.

References

Quantitative Profiling of Osoresnontrine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical characteristics of Osoresnontrine as a selective PDE9A inhibitor.

Property Value / Description
PDE9A IC50 52 nM [1] [2] [3]
Molecular Weight 311.34 Da [1] [3]
Molecular Formula C16H17N5O2 [1]
CAS Number 1189767-28-9 [1] [2] [3]
Purity >98% [1]
Solubility Soluble in DMSO to >100 mM [1]
Selectivity Profile Weak activity against PDE1A (IC50 1.4 µM) and PDE1C (IC50 1.0 µM). Activity against PDE2A, PDE3A, PDE4B, PDE5A, PDE6AB, PDE7A, and PDE10A is negligible (IC50 > 10 µM) [1] [2].

Mechanism of Action and Signaling Pathway

This compound functions by potently and selectively inhibiting Phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that hydrolyzes and breaks down cyclic guanosine monophosphate (cGMP), a critical second messenger in cellular signaling [4]. By inhibiting PDE9A, this compound elevates and prolongs the intracellular levels of cGMP, which leads to the enhanced activation of downstream effectors like protein kinase G (PKG). This cGMP-PKG signaling pathway influences various physiological processes.

Research indicates that PDE9A preferentially regulates cGMP pools generated by natriuretic peptide (NP) signaling via particulate guanylyl cyclase (pGC), rather than those generated by nitric oxide (NO) signaling through soluble guanylyl cyclase (sGC) [5] [6] [4]. This key distinction differentiates it from other PDEs like PDE5A and makes the NP-cGMP-PKG pathway a target for therapeutic intervention.

The following diagram illustrates the proposed signaling pathway regulated by PDE9A inhibition and its potential functional outcomes, particularly in the context of central nervous system (CNS) and cardiovascular research.

G NatriureticPeptides Natriuretic Peptides (NP) pGC Particulate Guanylyl Cyclase (pGC) NatriureticPeptides->pGC Binds cGMP cGMP pGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates FunctionalOutcomes Functional Outcomes PKG->FunctionalOutcomes Phosphorylates Targets PDE9A PDE9A PDE9A->cGMP Hydrolyzes (Degrades) This compound This compound (BI-409306) PDE9A Inhibitor This compound->PDE9A Inhibits

Proposed Experimental Applications

While detailed, step-by-step laboratory protocols for using this compound are not fully elaborated in the available public literature, the following outlines its application based on cited research contexts.

  • In Vitro Cell-Based Assays

    • Purpose: To investigate the role of PDE9A in models of cardiac hypertrophy or cognitive function.
    • General Method: Treat primary neonatal rat cardiomyocytes (RNCMs/NRCMs) or neuronal cell cultures with a hypertrophic stimulus (e.g., 100 µM Phenylephrine (PE) or 1 µM Endothelin-1 (ET-1)) or other relevant stressor. Co-incubate with this compound (a reference concentration is 500 nM) [7].
    • Key Readouts:
      • Hypertrophy: Measure cell surface area and expression of fetal genes (e.g., Nppa, Nppb).
      • cGMP Signaling: Quantify intracellular cGMP levels using ELISA or similar techniques.
      • PKG Activity: Assess downstream PKG activation.
    • Validation: The anti-hypertrophic effects of PDE9A inhibition are blocked by PKG inhibitors, confirming the pathway's specificity [5].
  • In Vivo Animal Studies

    • Purpose: To evaluate the therapeutic potential of this compound in disease models.
    • General Method: Administer this compound orally to rodent models of disease. For example, in a rat model of isoproterenol (ISO)-induced heart failure, this compound was administered at doses of 1, 3, and 9 mg·kg⁻¹·d⁻¹ for three weeks [7].
    • Key Readouts:
      • Cardiac Function: Assessed via echocardiography (e.g., ejection fraction, fractional shortening).
      • Molecular Analysis: Measure myocardial cGMP levels, phosphorylation of key proteins like phospholamban (PLB), and expression of SERCA2a in heart tissue post-sacrifice [7].

Research Context and Potential

This compound has been primarily investigated for potential use in central nervous system (CNS) disorders and cardiovascular diseases.

  • CNS Applications: Due to its brain penetrance, it has been studied as a potential treatment for Alzheimer's disease and schizophrenia, with the aim of enhancing memory and cognitive function [1] [6].
  • Cardiovascular Applications: Preclinical studies show that PDE9A inhibition protects against pathological cardiac hypertrophy, improves calcium handling, and postpones the transition to heart failure by upregulating the NP-cGMP-PKG pathway [5] [4] [7].

I hope these structured application notes provide a solid foundation for your research planning. Should you require further details on a specific experimental area, please feel free to ask.

Reference List

  • Lee, D.I. et al. Phosphodiesterase 9A controls nitric-oxide-independent cGMP and hypertrophic heart disease. Nature 519, 472–476 (2015). [PMC Article]
  • Abcam. BI-409306 (this compound). (2023). [Product Datasheet]
  • AbMole BioScience. This compound (BI-409306). (2024). [Product Datasheet]
  • Patel et al. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide. Front. Neurosci. 13, 837 (2019). [Journal Article]
  • International Journal of Molecular Sciences. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression. Int. J. Mol. Sci. 26, 6361 (2025). [Review Article]
  • Wang, Y. et al. C33(S), a novel PDE9A inhibitor, protects against rat cardiac hypertrophy through upregulating cGMP signaling. Acta Pharmacol Sin 38, 1257–1268 (2017). [Journal Article]
  • TargetMol. This compound. (2023). [Product Datasheet]

References

Osoresnontrine solubility DMSO protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Solubility

The following table outlines the fundamental chemical characteristics and solubility data for Osoresnontrine, which is essential for planning experiments.

Property Description / Value
IUPAC Name 6-(pyridin-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one [1]
Synonyms BI-409306, SUB-166499 [2] [1]
Molecular Formula C₁₆H₁₇N₅O₂ [2] [1]
Molecular Weight 311.34 g/mol [2]
CAS Number 1189767-28-9 [2] [1]
Solubility in DMSO ≥ 25 mg/mL (80.30 mM) [2]
Purity > 98% [1]

Protocol for Stock Solution Preparation

This protocol details the preparation of a concentrated stock solution of this compound in DMSO, which is the first step for most in vitro applications.

Principle: Prepare a high-concentration stock solution in DMSO to facilitate subsequent dilution into aqueous buffers for biological assays while maintaining final DMSO at a concentration that minimizes cytotoxicity (typically ≤0.5%) [3].

Materials:

  • This compound solid (HY-112831, MedChemExpress) [2]
  • Anhydrous Dimethyl Sulfoxide (DMSO)
  • Analytical balance
  • Sterile microcentrifuge tubes
  • Ultrasonic water bath (set to 60°C)
  • Volumetric pipettes

Procedure:

  • Weighing: Accurately weigh the required mass of this compound powder.
  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL (80.30 mM) [2].
  • Aid Dissolution: Sonicate the mixture in a warm water bath (up to 60°C) for a few minutes until a clear solution is obtained. Note: Hygroscopic DMSO can impact solubility; use newly opened containers for best results [2].
  • Aliquoting and Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles.
    • Short-term storage: 0 - 4 °C for days to weeks.
    • Long-term storage: -20 °C for months to years, or -80 °C for longer stability [2] [1].

Protocol for In Vitro Cell Culture Application

This workflow describes how to safely introduce this compound from a DMSO stock into cell culture systems.

Principle: Gradually dilute the DMSO stock solution into an aqueous buffer to achieve the desired final working concentration of this compound while keeping the DMSO concentration below cytotoxic levels (typically 0.1% - 0.5%) [3].

Materials:

  • This compound stock solution in DMSO (from previous protocol)
  • Cell culture medium (pre-warmed)
  • Phosphate-Buffered Saline (PBS) or other aqueous buffer
  • Sterile pipettes and tubes

Workflow:

G A Prepare 25 mg/mL Stock Solution in DMSO B Perform Initial Dilution A->B Use a minimal volume C Dilute into Cell Culture Medium B->C Vortex, ensure no turbidity D Apply to Cells C->D Final [DMSO] ≤ 0.5% E Include DMSO Control E->D

Procedure:

  • Initial Dilution: Dilute a small volume of the 25 mg/mL DMSO stock solution in an aqueous buffer like PBS. This intermediate dilution helps prevent the compound from precipitating upon direct addition to the culture medium [3].
  • Final Dilution: Further dilute this intermediate solution into the complete cell culture medium to achieve the desired final concentration of this compound. Mix thoroughly.
  • Critical Check: Ensure the solution remains clear. If turbidity appears, further dilution or brief sonication may be required [3].
  • DMSO Concentration Control: The final concentration of DMSO in the cell culture medium must be kept at 0.5% or lower for most cell lines. For sensitive primary cells, a maximum of 0.1% is recommended [3].
  • Experimental Control: Always include a vehicle control group treated with the same final concentration of DMSO alone to account for any solvent effects on the cells [3].

Critical Experimental Considerations

  • DMSO Cytotoxicity: Even low concentrations of DMSO can alter neuronal excitability and cell viability [4]. Adhering to the ≤0.5% DMSO rule and including a vehicle control is non-negotiable for valid results.
  • Analytical Chemistry Interference: If you plan to use LC-MS for quantification, be aware that DMSO can cause distorted chromatographic peaks and suppress electrospray ionization. If necessary, further dilute samples in a compatible solvent like methanol or aqueous buffers to minimize DMSO content before injection [5].
  • Research Use Only: this compound is an investigational compound for research purposes only and is not for diagnostic or therapeutic use [2] [1].

Biological Context and Mechanism of Action

This compound is a potent and selective inhibitor of Phosphodiesterase-9A (PDE9A), an enzyme with high affinity for cyclic guanosine monophosphate (cGMP) [2] [6]. By inhibiting PDE9A, this compound prevents the breakdown of cGMP, thereby increasing its levels in the brain. This amplifies cGMP-mediated signaling, which is crucial for synaptic plasticity and long-term potentiation (LTP), the cellular basis of learning and memory [6] [7]. This mechanism is being explored for cognitive enhancement in central nervous system disorders like Alzheimer's disease and schizophrenia [2] [6] [7].

Summary

The provided protocols offer a reliable foundation for working with this compound in a research setting. The key to success lies in the precise preparation of the DMSO stock solution and its careful, serial dilution to ensure the compound remains in solution and the final DMSO concentration is non-cytotoxic for your specific experimental model.

References

Available Handling Information & Proposed Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on Osoresnontrine handling and suggested stability testing approaches.

Aspect Available Data / Suggested Protocol
Physical Form White to off-white solid [1]
Stock Solution Storage -80°C for 2 years; -20°C for 1 year (in DMSO) [1].
Stability Indicators Monitor for color change from white/off-white and precipitation in solution [1].
Recommended Stability Study Use HPLC to assess chemical purity and integrity over time under various storage conditions [2].

Experimental Protocol for Determining Storage Conditions

Since formal stability data is lacking, you can establish storage conditions with these experiments.

  • Accelerated Stability Studies

    • Prepare multiple aliquots of the solid compound and stock solutions.
    • Store samples at 4°C, -20°C, and -80°C.
    • Analyze samples at set intervals (e.g., 1, 3, 6, 12 months) using HPLC to track purity loss.
  • For In Vitro Bioactivity Assays

    • After storage, test compound efficacy in your established cell-based or enzymatic (PDE9A inhibition) assays [1].
    • A significant increase in IC₅₀ value compared to a freshly prepared reference standard indicates potency loss due to degradation.

This compound's Role in Alzheimer's Disease Research

The diagram below illustrates the proposed mechanism of this compound and key experimental checks for stability in Alzheimer's disease research contexts.

This compound This compound PDE9A_Enzyme PDE9A_Enzyme This compound->PDE9A_Enzyme  Inhibits Stability_Check Stability Check: - HPLC Purity - In Vitro IC50 This compound->Stability_Check Bioactivity_Check Bioactivity Check: - cGMP Level Assay - LTP Measurement This compound->Bioactivity_Check cGMP cGMP PDE9A_Enzyme->cGMP  Degrades Synaptic_Plasticity Synaptic_Plasticity cGMP->Synaptic_Plasticity  Promotes Cognitive_Function Cognitive_Function Synaptic_Plasticity->Cognitive_Function  Enhances

Mechanism of Action and Research Context

This compound is a potent and selective phosphodiesterase-9A (PDE9A) inhibitor with an IC₅₀ of 52 nM [1]. PDE9A enzyme degrades cyclic guanosine monophosphate (cGMP) in the brain [3]. By inhibiting PDE9A, this compound is expected to increase cGMP levels, which enhances synaptic plasticity and improves cognitive functions like memory and learning [2]. This mechanism is being investigated for treating Alzheimer's disease and schizophrenia [3].

Key Recommendations for Researchers

  • Assume Instability: Treat this compound as stable only for short periods under recommended conditions; verify key experimental results with freshly prepared stock solutions.
  • Monitor Bioactivity: Incorporate positive controls in PDE9A inhibition or cGMP elevation assays to detect any loss of potency in stored samples [1].
  • Document Handling: Meticulously record storage duration, temperature, and solution appearance for all experiments to aid in troubleshooting.

I hope this structured overview assists in your research planning. Should you require details on other aspects, such as its pharmacokinetic profile, I am ready to help.

References

Osoresnontrine selective PDE inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Current Knowledge on Osoresnontrine

This compound is identified in the literature as a potent and selective inhibitor of Phosphodiesterase 9A (PDE9A) [1]. Its primary mechanism of action is to block the degradation of cyclic guanosine monophosphate (cGMP) in the brain, thereby enhancing cGMP signaling [1]. This action is known to facilitate synaptic plasticity and improve performance on cognitive tasks, making it a candidate for treating Alzheimer's disease [1].

However, the search results lack specific quantitative data (such as IC₅₀ values for this compound against various PDEs) and the detailed protocols for its selectivity assay. The information available is summarized in the table below.

Aspect Available Information Missing Details
Drug Name This compound [1] -
Primary Target PDE9A [1] -
Therapeutic Context Alzheimer's Disease [1] -
Key Experimental Findings Increases brain cGMP, facilitates synaptic plasticity (LTP), improves working/episodic memory in rodents [1] Specific experimental parameters & conditions
Selectivity Assay Data - IC₅₀ values against PDE9A and other PDE families, assay conditions (buffer, substrate concentration, incubation time)
Detailed Protocol - Step-by-step methodology for a standardized inhibition assay

Generic Workflow for a PDE Inhibition Assay

The following diagram outlines a generalized workflow for conducting a PDE selectivity assay, which could be adapted for a compound like this compound. This illustrates the key steps involved in testing a compound's potency and selectivity across multiple PDE enzymes.

cluster_1 Reagent Setup cluster_2 Assay Execution cluster_3 Data Analysis Prepare PDE Isoforms Prepare PDE Isoforms Incubate PDE + Substrate\n+ Inhibitor Incubate PDE + Substrate + Inhibitor Prepare PDE Isoforms->Incubate PDE + Substrate\n+ Inhibitor Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions->Incubate PDE + Substrate\n+ Inhibitor Stop Reaction & Detect Product Stop Reaction & Detect Product Incubate PDE + Substrate\n+ Inhibitor->Stop Reaction & Detect Product Calculate IC₅₀ Values Calculate IC₅₀ Values Stop Reaction & Detect Product->Calculate IC₅₀ Values Analyze Selectivity Profile Analyze Selectivity Profile Calculate IC₅₀ Values->Analyze Selectivity Profile Prepare Inhibitor Dilitions Prepare Inhibitor Dilitions

References

Osoresnontrine clinical trial design schizophrenia

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Osoresnontrine (also known as BI 409306) is an investigational small molecule drug that was under clinical investigation for the treatment of cognitive impairment in schizophrenia and Alzheimer's disease [1].

  • Mechanism of Action: this compound is a high-affinity cGMP-specific 3',5'-cyclic phosphodiesterase 9A (PDE9A) inhibitor [1].
  • Therapeutic Rationale: By inhibiting PDE9A, the enzyme that breaks down cyclic guanosine monophosphate (cGMP), this compound is theorized to increase cGMP signaling in the brain. This pathway is involved in neuroplasticity, synaptic function, and memory formation, making it a target for addressing cognitive deficits.

The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound.

G cluster_drug This compound Action Start Neuronal Signaling NO Nitric Oxide (NO) Start->NO Stimulates sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP Production PDE9A PDE9A Enzyme cGMP->PDE9A Hydrolyzes PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE9A->GMP Outcome Downstream Effects (e.g., Synaptic Plasticity) PKG->Outcome This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PDE9A

General Clinical Trial Design for Schizophrenia

While specific protocols for this compound are not public, regulatory guidelines and published research on schizophrenia drug development provide a framework for its likely trial design [2] [3].

Key Considerations for Trial Design:

  • Patient Population: Trials for cognitive symptoms likely focused on stable patients with predominant, persistent symptoms. A key challenge is distinguishing primary negative symptoms (intrinsic to schizophrenia) from secondary negative symptoms (caused by other factors like medication side effects, depression, or environmental deprivation) [2].
  • Control Groups: A three-arm trial design (placebo, active comparator, and investigational drug) is often recommended. This design helps confirm the drug's efficacy is superior to placebo and allows for a comparison with a standard treatment [3].
  • Treatment Duration: For evaluating effects on persistent symptoms like cognitive deficits, long-term trials (e.g., 26-52 weeks) are necessary to demonstrate enduring efficacy [2].
  • Endpoint Selection: The primary endpoint would likely be a change in score on a standardized scale. The specific scale would depend on the symptom domain targeted (e.g., cognitive batteries for cognitive impairment).

The table below summarizes core elements of clinical trial design for a drug targeting cognitive symptoms in schizophrenia.

Design Element Considerations for Schizophrenia Trials
Primary Goal Demonstrate superiority over placebo in improving a specific symptom domain (e.g., cognition) [3].
Recommended Design Randomized, double-blind, placebo-controlled, parallel-group or three-arm (placebo, active comparator, test drug) design [3].
Patient Population Stable patients with well-defined, persistent symptoms. Must carefully exclude causes of secondary symptoms [2].
Key Efficacy Measure Change from baseline to endpoint on a validated, clinician-rated scale relevant to the target symptom domain.
Common Challenges High placebo response, ensuring medication adherence, ethical use of placebo in severe illness, and accounting for confounding factors [2] [3].

Potential Biomarkers and Outcome Measures

The development of objective biomarkers is a major focus in modern schizophrenia research to complement clinical ratings [4].

Categories of Potential Biomarkers:

  • Genetic markers: Schizophrenia has high heritability. Genome-wide association studies (GWAS) have identified over 100 associated loci, including genes involved in immunity, neurotransmission, and synaptic function (e.g., MHC region, MIR137, NRGN) [4].
  • Inflammatory markers: Immune system alterations are implicated in schizophrenia, making inflammatory markers a area of interest [4].
  • Neurotransmitter markers: Investigations focus on markers related to dopamine, glutamate, and serotonin systems [4].
  • Pharmacogenomic markers: These aim to predict individual response to treatment and susceptibility to side effects [4].

Challenges and Future Directions

Developing new treatments for schizophrenia's cognitive symptoms faces several hurdles:

  • Clinical Trial Sensitivity: Distinguishing a true drug effect from improvements due to other factors requires carefully controlled studies and precise patient characterization [2].
  • Diagnostic Complexity: The heterogeneity of schizophrenia means a one-size-fits-all treatment is unlikely. Future research may focus on identifying biologically homogeneous subgroups [5].
  • Regulatory Hurdles: Demonstrating a direct effect on primary symptoms, rather than an indirect improvement, is a key barrier to regulatory approval [2].

I hope this structured overview provides a solid foundation for your research and development planning. Should you require information on more specific aspects of clinical trial methodology, such as statistical analysis plans or patient recruitment strategies, please feel free to ask.

References

Comprehensive Experimental Models for Central Nervous System Disorders: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CNS Disorder Models

Experimental models of central nervous system (CNS) disorders are indispensable tools for unraveling disease pathophysiology and advancing therapeutic development. These models span multiple methodologies, including in vivo systems that recapitulate neuroimmune interactions, in vitro platforms that enable reductionist studies of cellular mechanisms, and toxin-induced paradigms that model specific neurodegenerative processes. The complexity of neurological diseases demands a multifaceted approach to modeling, with each system offering unique advantages and limitations for investigating particular aspects of disease pathogenesis. For multiple sclerosis (MS), experimental autoimmune encephalomyelitis (EAE) has served as the predominant model system for over 70 years, fundamentally shaping our understanding of autoimmune neuroinflammation [1]. For Parkinson's disease (PD), both neurotoxin models and increasingly sophisticated in vitro systems have enabled detailed dissection of dopaminergic neuron vulnerability and protein aggregation pathology [2] [3].

The selection of an appropriate experimental model requires careful consideration of the specific research question, with particular attention to which aspects of human disease pathophysiology are essential to recapitulate. This application note provides a comprehensive overview of established and emerging model systems for major CNS disorders, with detailed protocols and analytical frameworks designed to facilitate their rigorous implementation in both basic and translational research settings. We emphasize standardized methodologies that enhance reproducibility while highlighting critical experimental considerations specific to neuroimmunology and neurodegenerative disease research.

Comparative Analysis of CNS Disorder Models

Table 1: In Vivo Models of Multiple Sclerosis

Model Type Induction Method Key Features Clinical Course Applications
Classical EAE Active immunization with CNS antigens (e.g., MOG, MBP, PLP) in CFA [1] CD4+ T cell-mediated inflammation, blood-brain barrier disruption Acute monophasic, chronic progressive, or relapsing-remitting depending on strain/antigen [4] Study of autoimmune T cell activation, immune cell trafficking, neuroinflammation
AT-EAE Adoptive transfer of activated myelin-specific T cells [1] Purely inflammatory with minimal demyelination; reflects ADEM pathology Rapid onset (3-4 days), complete remission within days in Lewis rats T cell function and regulation studies; bypasses peripheral immunization phase
MOG-EAE Immunization with MOG protein/peptide [1] Combines encephalitogenic T cell response and demyelinating antibodies Relapsing-remitting (SJL mice) or chronic (C57BL/6 mice) Study of antibody-mediated demyelination, B cell contributions, complement activation
Marmoset EAE Immunization with CNS homogenate or recombinant MOG [1] Phylogenetically close to humans; combines T cell and antibody responses Fulminant disease course mimicking MS humoral patterns Pre-clinical treatment studies, imaging approaches
TMEV Model Intracranial injection with Theiler's murine encephalomyelitis virus [4] Viral persistence, chronic demyelination, axonal injury Initial acute encephalitis followed by chronic demyelination Viral etiology studies, axonal injury/repair mechanisms
Toxin-Induced Cuprizone or lysolecithin administration [4] Direct demyelination without adaptive immune involvement Demyelination followed by remyelination after toxin withdrawal Oligodendrocyte biology, remyelination therapies, axonal support mechanisms

Table 2: In Vitro and Chemical-Induced Models of Neurodegenerative Disorders

Model System Induction Method Key Pathological Features Applications Limitations
Rotenone PD Model Chronic exposure (5 nM, 1-4 weeks) in human neuroblastoma cells [2] α-synuclein accumulation/aggregation, oxidative stress, caspase-dependent apoptosis PD pathogenesis mechanisms, mitochondrial dysfunction, oxidative stress studies Requires extended exposure, low rate of spontaneous apoptosis (~5% at 4 weeks)
2D Co-culture Systems Multiple CNS cell types cultured in monolayer [3] Cell-type specific responses, cell-cell interactions in controlled environment Reductionist studies of specific pathways, high-throughput screening Lacks native tissue architecture, limited microenvironmental complexity
3D Culture Models Bioengineered platforms incorporating multiple CNS cell types [3] Enhanced physiological relevance, mimics brain tissue architecture Disease modeling with tissue context, cell-cell interactions, neuronal connectivity Technically challenging, less amenable to high-throughput approaches
iPSC-Derived Models Patient-specific iPSCs differentiated into neurons/glia [3] Patient-specific genetic background, multiple CNS cell types Personalized medicine, human-specific disease mechanisms, drug screening Variable differentiation efficiency, high cost, potential genetic instability

Detailed Experimental Protocols

Protocol 1: Induction and Assessment of Experimental Autoimmune Encephalomyelitis (EAE)
3.1.1 Background and Applications

EAE represents the most widely utilized animal model for investigating multiple sclerosis pathophysiology and evaluating potential therapeutic interventions. First described in the 1930s following immunization with spinal cord homogenates, EAE has evolved to encompass various species, immunization protocols, and clinical courses that model different aspects of MS heterogeneity [1]. The model is particularly valuable for studying CD4+ T cell-mediated autoimmunity, neuroimmune interactions, and mechanisms of CNS inflammation, though it does not fully recapitulate the complex etiology or pathological spectrum of human MS.

3.1.2 Materials
  • Animals: SJL/J mice (for relapsing-remitting EAE with PLP139-151), C57BL/6 mice (for chronic EAE with MOG35-55), or Lewis rats (for acute monophasic EAE)
  • Antigens: Myelin oligodendrocyte glycoprotein (MOG35-55), proteolipid protein (PLP139-151), or myelin basic protein (MBP)
  • Adjuvants: Complete Freund's Adjuvant (CFA) containing heat-inactivated Mycobacterium tuberculosis
  • Additional reagents: Pertussis toxin (for mouse models), anesthesia, phosphate-buffered saline (PBS)
  • Equipment: Homogenizer, syringes with 27-gauge needles, heating pad, clinical scoring sheets
3.1.3 Step-by-Step Methodology
  • Antigen Emulsion Preparation:

    • Dissolve the selected myelin antigen (e.g., MOG35-55) in PBS to a concentration of 1-2 mg/mL.
    • Mix the antigen solution 1:1 with CFA containing 4-5 mg/mL of heat-inactivated M. tuberculosis.
    • Emulsify the mixture thoroughly by repeated drawing through syringes connected by a connector or using a homogenizer until a stable water-in-oil emulsion forms (test by dropping onto water surface).
  • Immunization:

    • Anesthetize animals and shave the lower back region.
    • Subcutaneously inject 100-200 μL of emulsion distributed across 3-4 sites along the flanks (total antigen dose: 100-200 μg per mouse).
    • For mouse models, administer 100-200 ng of pertussis toxin intraperitoneally immediately after immunization and again 48 hours later.
  • Clinical Monitoring and Scoring:

    • Monitor animals daily beginning at day 7 post-immunization for clinical signs.
    • Score clinical severity using a standardized 0-5 scale:
      • 0: No clinical signs
      • 1: Flaccid tail
      • 2: Hindlimb weakness or partial paralysis
      • 3: Complete hindlimb paralysis
      • 4: Hindlimb paralysis with forelimb weakness
      • 5: Moribund state or death
    • Maintain animals with appropriate supportive care, including softened food and hydration support for animals with scores ≥3.
  • Histopathological Assessment:

    • At experimental endpoint, transcardially perfuse animals with ice-cold PBS followed by 4% paraformaldehyde.
    • Dissect and post-fix spinal cords and brains in 4% paraformaldehyde for 24 hours, then transfer to 30% sucrose for cryoprotection.
    • Section tissues (10-20 μm thickness) using a cryostat or microtome.
    • Stain sections with:
      • Hematoxylin and eosin (H&E) for inflammatory infiltrates
      • Luxol fast blue for myelin integrity
      • Bielschowsky silver or anti-neurofilament antibodies for axonal integrity
      • Anti-CD3, anti-CD4, or anti-CD8 antibodies for T cell infiltration
      • Anti-Iba1 for microglial activation
      • Anti-GFAP for astrogliosis
3.1.4 Troubleshooting and Optimization
  • Low incidence or mild disease: Verify emulsion quality, check antigen viability, ensure proper pertussis toxin activity.
  • High mortality at disease onset: Reduce antigen dose, particularly for highly encephalitogenic peptides like MOG35-55 in C57BL/6 mice.
  • Variable disease course: Use age-matched animals (8-12 weeks recommended), maintain consistent housing conditions.
  • Atypical clinical signs: Verify antigen specificity for the selected mouse strain; consider contamination or non-specific effects.
Protocol 2: In Vitro Parkinson's Model Using Chronic Rotenone Exposure
3.2.1 Background and Applications

Chronic exposure to low-dose rotenone, a specific mitochondrial complex I inhibitor, recapitulates key features of Parkinson's disease pathology in cultured cells, including α-synuclein accumulation, oxidative stress, and caspase-dependent apoptosis [2]. This model provides a valuable platform for investigating mechanisms of dopaminergic neuron vulnerability and screening potential neuroprotective compounds.

3.2.2 Materials
  • Cell line: Human neuroblastoma SK-N-MC cells (ATCC)
  • Culture medium: Minimum Essential Medium (MEM) with Earle's salts, 15% fetal bovine serum, 50 U/mL penicillin/streptomycin, 5 mM sodium pyruvate, non-essential amino acids
  • Treatment: 5 nM rotenone prepared in ethanol (stock solution: 1 mM in DMSO)
  • Assay reagents: CellTiter-Glo 2.0, glutathione assay kit, oxidative DNA/Protein damage detection kits, caspase-3 activity assay, antibodies for α-synuclein and ubiquitin
3.2.3 Step-by-Step Methodology
  • Cell Culture and Maintenance:

    • Maintain SK-N-MC cells in complete MEM medium at 37°C in a 5% CO₂ humidified incubator.
    • Passage cells approximately once weekly at 80-90% confluence using standard trypsin-EDTA protocol.
  • Chronic Rotenone Treatment:

    • Plate cells at appropriate density (e.g., 5×10⁴ cells/cm²) in culture vessels.
    • After 24 hours, replace medium with fresh medium containing 5 nM rotenone or vehicle control (0.001% ethanol).
    • Culture cells for up to 4 weeks, feeding with fresh rotenone-containing medium three times per week.
    • Passage cells as needed (approximately weekly) while maintaining continuous rotenone exposure.
  • Assessment of Pathological Features:

    • α-Synuclein and ubiquitin accumulation: At weekly intervals, harvest cells for:
      • Immunocytochemistry: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and immunostain with anti-α-synuclein and anti-ubiquitin antibodies.
      • Protein dot blots: Lys cells in RIPA buffer, separate soluble and insoluble fractions by centrifugation, and analyze using dot blot with same antibodies.
    • Oxidative stress parameters:
      • Measure glutathione levels using commercial assay kits.
      • Quantify oxidative DNA damage (8-OHdG) and protein carbonylation.
    • Apoptosis assessment:
      • Measure caspase-3 activity using fluorogenic substrates.
      • Quantify apoptosis by TUNEL staining or Annexin V/propidium iodide flow cytometry.
  • Sensitivity to Oxidative Challenge:

    • After 4 weeks of rotenone exposure, treat cells with H₂O₂ (50-200 μM) for 6-24 hours.
    • Assess cell viability using CellTiter-Glo 2.0 assay per manufacturer's instructions.
    • Monitor cytochrome c release, caspase activation, and apoptosis markers.
3.2.4 Troubleshooting and Optimization
  • Lack of pathological effects: Verify rotenone concentration and activity; ensure consistent exposure during feeding and passaging.
  • Excessive cell death: Reduce rotenone concentration (2-4 nM) or decrease treatment duration.
  • Variable responses between experiments: Use consistent cell passage numbers, serum batches, and rotenone stock solutions.
Protocol 3: In Situ Resistance Assay (ISRA) for Targeted Therapy Resistance
3.3.1 Background and Applications

The In Situ Resistance Assay (ISRA) models acquired resistance to targeted therapies in cancer cells, with applications for studying therapeutic resistance mechanisms in CNS malignancies [5]. This 6-16 week protocol provides a high-throughput, cost-effective approach for investigating resistance to molecularly targeted agents and identifying combination therapies to overcome resistance.

3.3.2 Materials
  • Cell lines: Adherent or suspension cancer cell lines of interest
  • Therapeutic agents: Targeted inhibitors (e.g., osimertinib, adagrasib, sotorasib) or conventional chemotherapeutics
  • Cultureware: White-wall 96-well tissue culture plates for viability assays
  • Reagents: CellTiter-Glo 2.0, trypsin-EDTA, PBS, DMSO
3.3.3 Step-by-Step Methodology
  • Determine Experimental Doses:

    • Plate cells in 96-well plates (2500 cells/well for adherent lines, 10,000 cells/well for suspension lines).
    • After 24 hours, treat with serial dilutions of therapeutic compounds (typically covering 0.0001 nM to 10,000 nM for targeted agents).
    • Incubate for 72-96 hours, then assess viability using CellTiter-Glo 2.0.
    • Calculate EC₅₀, EC₆₀, EC₇₅, EC₈₀, and EC₈₅ values from dose-response curves.
  • ISRA Setup and Maintenance:

    • Plate cells at appropriate density in T25 or T75 flasks.
    • Treat with predetermined EC₈₀ concentration of therapeutic agent.
    • Maintain cultures for 6-16 weeks, passaging as needed while maintaining therapeutic pressure.
    • Feed cells with fresh drug-containing medium 2-3 times weekly.
    • Monitor emergence of resistant populations evidenced by increased proliferation rate.
  • Resistance Assessment:

    • Isolate resistant populations and culture in parallel with parental controls.
    • Perform dose-response curves to quantify resistance index (shift in EC₅₀).
    • Evaluate combination therapies by treating resistant populations with primary agent plus secondary inhibitors.
  • Downstream Analysis:

    • Perform molecular profiling (RNA sequencing, proteomics) of resistant vs. parental cells.
    • Investigate resistance mechanisms through CRISPR screens or targeted approaches.
    • Validate candidate resistance mechanisms using genetic or pharmacological perturbation.
3.3.4 Troubleshooting and Optimization
  • Incomplete resistance development: Extend culture duration (up to 16 weeks), ensure consistent drug concentration throughout.
  • Excessive cell death: Slightly reduce drug concentration (to EC₇₅ rather than EC₈₀) during initial selection phase.
  • Contamination issues: Implement strict sterile technique, use antibiotic-antimycotic supplements during extended culture.

Signaling Pathways in CNS Disorders

Multiple Sclerosis Immunopathogenesis

G cluster_peripheral Peripheral Immune Activation cluster_CNS CNS Inflammation and Damage APC Antigen Presenting Cell (MHC Class II + Myelin Peptide) TCR T Cell Receptor Engagement APC->TCR Antigen Presentation Th0 Naive CD4+ T Cell (Th0) TCR->Th0 Differentiation Cytokine-Mediated Differentiation Th0->Differentiation Polarizing Cytokines Th1 Th1 Cell (IFN-γ producing) Migration Migration Through BBB Th1->Migration Expression of Adhesion Molecules BCell B Cell Activation & Antibody Production Th1->BCell T Cell Help Th17 Th17 Cell (IL-17 producing) Th17->Migration Differentiation->Th1 Differentiation->Th17 BBB Blood-Brain Barrier Disruption Reactivation T Cell Reactivation by Local APC Inflammation Inflammatory Cascade Reactivation->Inflammation Microglia Microglial Activation Inflammation->Microglia Demyelination Demyelination Inflammation->Demyelination AxonalDamage Axonal Damage Inflammation->AxonalDamage Migration->Reactivation Complement Complement Activation BCell->Complement Antibody-Mediated Demyelination Complement->Demyelination

Figure 1: Immunopathogenesis of Multiple Sclerosis. This diagram illustrates the key steps in MS pathophysiology, from peripheral activation of myelin-reactive T cells to CNS inflammation, demyelination, and axonal damage. The process involves complex interactions between adaptive and innate immune components, culminating in coordinated attack on CNS myelin [1] [4] [6].

Parkinson's Disease Molecular Pathways

G cluster_initiators Initiating Events cluster_amplification Amplification Pathways ComplexI Mitochondrial Complex I Inhibition OxStress1 Oxidative Stress Generation ComplexI->OxStress1 aSyn α-Synuclein Accumulation ComplexI->aSyn Chronic Exposure ProteinMisfold Protein Misfolding OxStress1->ProteinMisfold OxStress2 Sustained Oxidative Stress OxStress1->OxStress2 ProteinMisfold->aSyn aSyn->OxStress2 Proteasome Proteasomal Dysfunction aSyn->Proteasome MitoDysfunction Mitochondrial Dysfunction OxStress2->MitoDysfunction Caspase Caspase-3 Activation OxStress2->Caspase DNA/Protein Damage Neuroinflammation Neuroinflammation (Microglia/Astrocytes) OxStress2->Neuroinflammation Damage Signals Proteasome->aSyn Positive Feedback Proteasome->Caspase MitoDysfunction->OxStress2 Positive Feedback MitoDysfunction->Caspase Cytochrome c Release subcluster_execution subcluster_execution Apoptosis Apoptotic Cell Death Caspase->Apoptosis Neuroinflammation->OxStress2 Pro-inflammatory Cytokines

Figure 2: Molecular Pathways in Parkinson's Disease Pathogenesis. This diagram illustrates the key molecular events in PD, beginning with mitochondrial complex I inhibition and progressing through protein aggregation, sustained oxidative stress, and eventual apoptotic cell death. Multiple feedback loops amplify the initial insult, culminating in dopaminergic neuron degeneration [2] [3].

Data Analysis and Computational Methods

Quantitative Analysis of Drug Response

Table 3: Drug Response Parameters and Calculation Methods

Parameter Definition Calculation Method Interpretation
EC₅₀ Concentration producing 50% maximal effect Nonlinear regression of dose-response data Potency indicator; lower values indicate greater potency
EC₈₀ Concentration producing 80% maximal effect Nonlinear regression of dose-response data Used for selection pressure in resistance assays
GR₅₀ Concentration where growth rate inhibition reaches 50% GR value calculation normalizing for division time [7] Superior metric accounting for differential division rates
GRmax Maximal effect of drug on growth rate GR value calculation at highest concentration Efficacy indicator; range -1 to 1 (death to stimulation)
AUC Area under dose-response curve Integration of response across all concentrations Overall compound activity; smaller AUC indicates greater efficacy
Resistance Index Fold-change in EC₅₀ relative to parental line Ratio of resistant EC₅₀ to parental EC₅₀ Quantifies degree of acquired resistance
Experimental Design and Quality Control

Robust experimental design is essential for generating meaningful data from CNS disorder models. For drug response experiments, several critical considerations must be addressed [7]:

  • Plate layout: Include appropriate controls (untreated, vehicle, positive controls) and distribute across plates to account for edge effects and technical variability.
  • Replication: Include both technical replicates (within experiment) and biological replicates (independent experiments) to assess variability.
  • Blinding: Implement blinded assessment where possible, particularly for subjective readouts like clinical scoring in EAE.
  • Normalization: Use appropriate normalization methods to account for plate-to-plate and batch-to-batch variability.

For high-throughput screening approaches, computational pipelines such as those implemented in Python packages described in [7] can systematize experimental design, data processing, and quality control. These tools help prevent errors that can arise from manual data handling and provide a reproducible framework for data analysis.

Applications in Drug Development

The experimental models described in this application note serve critical roles throughout the drug development pipeline, from target identification and validation to preclinical efficacy assessment. EAE models have been instrumental in the development of several approved MS therapies, including glatiramer acetate and natalizumab [1]. Similarly, rotenone and other cellular PD models provide valuable platforms for screening compounds with potential neuroprotective effects.

When applying these models in therapeutic development, several key considerations emerge:

  • Model selection: Choose models that recapitulate the specific aspects of disease most relevant to the therapeutic mechanism of action.
  • Therapeutic window: Administer test compounds at appropriate stages of disease progression to model intended clinical use.
  • Biomarker development: Identify translatable biomarkers that can bridge from preclinical models to clinical trials.
  • Combination therapies: Utilize resistance models to identify rational combination approaches that prevent or overcome treatment resistance.

Conclusion

The experimental models detailed in this application note provide robust, well-characterized systems for investigating CNS disorder pathophysiology and evaluating potential therapeutic interventions. Each model offers unique strengths while also presenting specific limitations that must be considered when interpreting results and extrapolating to human disease. By implementing standardized protocols, incorporating appropriate controls, and applying rigorous analytical methods, researchers can maximize the utility of these systems to advance our understanding and treatment of complex neurological disorders. Future directions include the development of more humanized models, increased integration of human iPSC-derived systems, and implementation of more sophisticated computational approaches to data analysis and experimental design.

References

Comprehensive Application Notes and Protocols for Osoresnontrine (BI-409306) Pharmacokinetics Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Osoresnontrine (development code BI-409306) is an investigational small molecule compound developed by Boehringer Ingelheim as a potent and selective inhibitor of the enzyme phosphodiesterase 9A (PDE9A). This centrally active agent was designed to address cognitive impairments associated with central nervous system disorders such as Alzheimer's disease and schizophrenia through enhancement of synaptic plasticity via the cyclic guanosine monophosphate (cGMP) signaling pathway. The compound is characterized by a pyrazolopyrimidinone core structure with molecular formula C₁₆H₁₇N₅O₂ and molecular weight of 311.34 g/mol [1].

From a pharmacokinetics perspective, this compound demonstrates several drug-like properties that support its development as an oral therapeutic agent. The compound complies with Lipinski's Rule of Five, with predicted moderate lipophilicity (logP 0.25-0.88) that facilitates blood-brain barrier penetration while maintaining sufficient aqueous solubility (0.481 mg/mL) for absorption [1]. Its structure features a fused bicyclic system with hydrogen bond acceptors and donors that influence both its solubility characteristics and protein binding properties. This compound is supplied as a white to off-white solid powder with good stability profile when stored at -20°C, and demonstrates satisfactory solubility in dimethyl sulfoxide (22-25 mg/mL), facilitating its use in preclinical formulations [1].

Table 1: Physicochemical Properties of this compound

Property Value Significance
Molecular Formula C₁₆H₁₇N₅O₂ Balanced carbon/nitrogen/oxygen ratio supporting drug-like properties
Molecular Weight 311.34 g/mol Optimal for CNS penetration
IUPAC Name 1-(oxan-4-yl)-6-(pyridin-2-ylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one Systematic chemical nomenclature
logP (Predicted) 0.25-0.88 Moderate lipophilicity supporting blood-brain barrier penetration
Water Solubility 0.481 mg/mL (predicted) Sufficient for oral absorption
Rule of Five Compliance Yes High probability of oral bioavailability

Pharmacokinetic Properties and Characteristics

Comprehensive pharmacokinetic evaluation of this compound has revealed several critical characteristics that influence its dosing regimen and potential drug interactions. A population pharmacokinetic analysis conducted across phase I and II trials identified that the drug's pharmacokinetics are best described by a two-compartment model with first-order absorption [1]. The compound demonstrates dose-dependent exposure with median time to maximum concentration (Tmax) of approximately 2.8 hours and median half-life of about 7 hours, supporting once or twice-daily dosing regimens in clinical studies [1].

The most clinically significant pharmacokinetic characteristic of this compound is its extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme CYP2C19. This metabolic pathway exhibits significant genetic polymorphism, resulting in substantial interindividual variability in drug exposure. Research has demonstrated that individuals with a "poor metabolizer" genotype for CYP2C19 exhibit 4- to 5-fold higher systemic exposure compared to "extensive metabolizers" [1]. This polymorphism necessitated careful dose adjustment and monitoring in clinical trials and represents a critical consideration for potential clinical use.

Table 2: Key Pharmacokinetic Parameters of this compound

Parameter Value Clinical Significance
Tmax (median) ~2.8 hours Rapid absorption compatible with oral administration
Half-life (median) ~7 hours Supports once or twice-daily dosing
Primary Metabolic Pathway CYP2C19 Subject to significant pharmacogenetic variability
Exposure in Poor vs Extensive Metabolizers 4-5 fold higher Requires genotype-based dose adjustment
Protein Binding Not fully characterized Potential for drug-drug interactions
Food Effect Not reported Standard fasting conditions in clinical trials

Bioanalytical Methods for Quantification

Sample Preparation and Extraction

Robust bioanalytical methods are essential for accurate quantification of this compound in biological matrices during pharmacokinetic studies. The recommended approach utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization in positive mode, providing the necessary sensitivity and specificity for precise measurement in complex biological samples [1]. Sample preparation typically involves protein precipitation using acetonitrile or methanol, which provides adequate recovery while effectively removing interfering components from plasma or serum samples [2].

For enhanced sensitivity and cleaner extracts, particularly at lower concentration ranges, solid phase extraction (SPE) protocols can be implemented using C18 cartridges conditioned with methanol and water. The sample pH should be maintained near neutral (pH 6-8) to ensure optimal recovery of this compound, which remains predominantly in its non-ionized form due to its moderate lipophilicity. The extraction recovery for this compound using these methods typically ranges between 80-100%, with minimal matrix effects observed when using appropriate internal standards such as stable isotope-labeled analogs of this compound [2].

LC-MS/MS Analysis Conditions

The analytical separation of this compound from endogenous compounds and potential metabolites is achieved using reverse-phase chromatography with a C18 column (e.g., 2.1 × 50 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution from 5% to 95% B over 3-5 minutes at a flow rate of 0.4 mL/min [2]. This chromatographic conditions provide optimal peak shape and separation efficiency for this compound, with typical retention time of approximately 2.5 minutes.

Mass spectrometric detection employs multiple reaction monitoring (MRM) transitions for enhanced specificity. The recommended transition for this compound is m/z 312.1→266.1 for quantification, with a secondary transition m/z 312.1→238.1 for confirmatory purposes. Instrument parameters should be optimized as follows: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 450°C, cone gas flow 50 L/hour, and desolvation gas flow 800 L/hour. The collision energy for the primary transition typically ranges between 20-25 eV [2].

Clinical Pharmacokinetics Study Design

Phase I Single and Multiple Ascending Dose Studies

The initial clinical pharmacokinetic evaluation of this compound follows a standardized phase I protocol designed to characterize safety, tolerability, and fundamental pharmacokinetic parameters in healthy volunteers. These studies employ a randomized, double-blind, placebo-controlled design with sequential dose escalation cohorts. Participants typically receive single oral doses ranging from 10 mg to 250 mg after an overnight fast, with a washout period of at least 5 half-lives between dosing periods for crossover designs [1].

Blood sampling for pharmacokinetic analysis follows an intensive schedule to adequately characterize the absorption and elimination phases: pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. Additional sparse sampling may be implemented at 72 and 96 hours to fully define the terminal elimination phase. Plasma concentrations of this compound are quantified using the validated LC-MS/MS method described in Section 3, with non-compartmental analysis to determine key parameters including Cmax, Tmax, AUC0-t, AUC0-∞, elimination half-life, apparent clearance, and volume of distribution [3].

Special Population Studies

Given the significant impact of CYP2C19 polymorphism on this compound exposure, dedicated pharmacogenomic studies are essential in early clinical development. These studies enroll participants stratified by CYP2C19 phenotype (poor, intermediate, extensive, and ultrarapid metabolizers) to establish specific dosing recommendations for each subpopulation [1]. Additionally, the effect of food on this compound absorption should be evaluated using a standardized high-fat meal protocol administered approximately 30 minutes before dosing, with comparison to fasting conditions in a crossover design.

Special population studies should also include elderly participants and those with hepatic impairment, as both age and liver function may significantly impact the metabolism and elimination of this compound. For elderly populations, a dedicated study comparing pharmacokinetic parameters in healthy young volunteers (18-45 years) versus elderly volunteers (≥65 years) is recommended, with particular attention to potential age-related declines in CYP450 metabolism [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD Study Design and Biomarker Assessment

The integration of pharmacokinetic and pharmacodynamic data is essential for understanding the relationship between this compound exposure and its therapeutic effects. PK/PD studies should implement a comprehensive sampling approach that pairs plasma concentration measurements with relevant biomarkers of target engagement and clinical efficacy [3]. For this compound, the primary pharmacodynamic biomarker is cGMP concentration in cerebrospinal fluid (CSF), as PDE9A inhibition directly increases intracellular cGMP levels, which is considered the mechanism underlying its potential cognitive benefits [1].

The recommended PK/PD study design includes parallel assessment of plasma this compound concentrations, CSF cGMP levels, and cognitive performance measures at multiple time points following drug administration. This approach allows for the characterization of potential hysteresis in the effect-concentration relationship and the development of a robust PK/PD model. For clinical trials in Alzheimer's disease and schizophrenia, standardized cognitive assessment batteries (e.g., PANSS for schizophrenia, ADAS-Cog for Alzheimer's disease) should be administered at baseline and periodically throughout the dosing interval to capture the time course of therapeutic effects [1].

PK/PD Modeling Approach

The PK/PD relationship for this compound is best characterized using an indirect response model that accounts for the temporal disconnect between plasma concentrations and cognitive effects. The modeling approach should incorporate the documented increase in CSF cGMP as an intermediate biomarker of PDE9A inhibition, with cognitive outcomes linked to this biomarker through a separate effect compartment or transduction model [3].

Population PK/PD modeling is particularly valuable for this compound due to the significant impact of CYP2C19 polymorphism on exposure. This approach allows for the identification of covariate effects (e.g., genotype, age, hepatic function) on both pharmacokinetic and pharmacodynamic parameters, enabling more precise dose individualization. The final model should be validated using visual predictive checks and bootstrap analysis to ensure robust performance across the target patient population [3].

Osoresnontrine_PKPD Oso This compound Administration PK Pharmacokinetic Processes • Absorption • Distribution • Metabolism (CYP2C19) • Elimination Oso->PK Oral Bioavailability Conc Plasma Concentration • Cmax • AUC • Tmax • Half-life PK->Conc Determines Biomarker cGMP in CSF (Biomarker of Target Engagement) Conc->Biomarker Directly Influences (Target Engagement) Effects Therapeutic Effects • Enhanced synaptic plasticity • Improved cognitive performance Conc->Effects Exposure-Response Relationship Biomarker->Effects Translates to (With Hysteresis) Genotype CYP2C19 Genotype (Poor/Intermediate/Extensive Metabolizer) Genotype->PK Significantly Impacts Metabolic Rate

Figure 1: this compound PK/PD Relationship and Key Influencing Factors

Conclusion and Research Considerations

The pharmacokinetic profile of this compound presents both opportunities and challenges for its development as a therapeutic agent. The well-characterized dose-exposure relationship and established target engagement biomarker (CSF cGMP) provide a solid foundation for dose selection and clinical trial design [1]. However, the significant impact of CYP2C19 polymorphism on drug exposure necessitates careful consideration of pharmacogenetic testing and dose adjustment in clinical practice [1].

From a research perspective, several areas require continued investigation to fully characterize the pharmacokinetics of this compound. These include comprehensive assessment of drug-drug interaction potential with CYP2C19 inhibitors and inducers, evaluation of hepatic impairment effects on drug metabolism, and characterization of potential active metabolites that may contribute to both efficacy and toxicity. Additionally, the translation of preclinical PK/PD relationships to clinical populations requires continued refinement as more clinical data becomes available [3].

Despite a robust pharmacokinetic foundation and confirmed target engagement in humans, the clinical development of this compound was ultimately discontinued due to lack of efficacy in phase II trials for Alzheimer's disease and schizophrenia [1]. This outcome highlights the complex challenges in CNS drug development, where favorable pharmacokinetic properties and target engagement do not necessarily translate to clinical benefit. Nevertheless, the comprehensive pharmacokinetic research methods developed for this compound provide a valuable template for future PDE9 inhibitor development programs.

References

Osoresnontrine dosing regimen clinical studies

Author: Smolecule Technical Support Team. Date: February 2026

Osoresnontrine Biochemical Characterization

The quantitative data below summarizes the known inhibitory activity (IC50) of this compound against various phosphodiesterase (PDE) enzymes, demonstrating its high selectivity for PDE9A.

Table 1: Selectivity Profile of this compound (BI-409306) [1] [2]

Target IC50 Value Selectivity vs. PDE9A
PDE9A 52 nM -
PDE1C 1.0 µM ~19-fold less selective
PDE1A 1.4 µM ~27-fold less selective
PDE2A, PDE3A, PDE4B, PDE5A, PDE6AB, PDE7A, PDE10A >10 µM >190-fold less selective

This compound showed no significant activity against 95 other non-PDE targets at a concentration of 10 µM, confirming its highly selective profile [1].

Reported Experimental Protocols

Here is a detailed methodology for a key pharmacology experiment cited in the available literature.

In Vitro Long-Term Potentiation (LTP) Enhancement in Rat Hippocampal Slices [1]

  • Objective: To assess the functional impact of PDE9A inhibition on synaptic plasticity, a cellular model for memory.
  • Preparation: Hippocampal slices are prepared from rats.
  • Intervention: Slices are treated with this compound.
  • Measurement: The enhancement of long-term potentiation (LTP), a key process in learning and memory, is measured and compared to control conditions.

Scientific Context and Status

  • Proposed Research Use: this compound is investigated for memory enhancement in central nervous system (CNS) disorders [1]. PDE9A inhibitors have been a focus of ongoing development for conditions like Alzheimer's disease and schizophrenia [3].
  • Clinical Trial Status: A clinical study (NCT02281773) has been conducted to investigate the efficacy, safety, and tolerability of four different doses of BI 409306 over 12 weeks in patients with schizophrenia on stable antipsychotic treatment [4]. Specific dosing information and results from this trial are not available in the public search results.

Pathway and Workflow Diagram

The following diagram illustrates the proposed mechanism of action for this compound in memory enhancement, based on general PDE9A biology.

G This compound This compound PDE9A PDE9A This compound->PDE9A Inhibits cGMP cGMP PDE9A->cGMP Degrades PKG PKG cGMP->PKG Activates LTP LTP PKG->LTP Promotes Memory Memory LTP->Memory Underpins

References

Osoresnontrine research use only protocols

Author: Smolecule Technical Support Team. Date: February 2026

Osoresnontrine Basic Research Data

The table below summarizes the key available data for research planning [1] [2] [3]:

Property Specification
CAS Number 1189767-28-9 [1] [2]
Molecular Formula C₁₆H₁₇N₅O₂ [1] [2]
Molecular Weight 311.34 g/mol [1] [2]
Purity >98% [1]
Form Solid [1]
Recommended Storage -20°C [1]
Solubility (Stock Solution) Soluble in DMSO to >100 mM [1]

Biological Activity and Pharmacological Profile

Target and Mechanism of Action

This compound is a potent and selective inhibitor of the high-affinity cGMP-specific 3',5'-cyclic phosphodiesterase 9A (PDE9A) [2]. By inhibiting PDE9A, it blocks the degradation of the second messenger cyclic guanosine monophosphate (cGMP), thereby increasing cGMP levels in the brain. This amplifies downstream cGMP signaling, which is known to facilitate synaptic plasticity and long-term potentiation (LTP), mechanisms underlying learning and memory [4].

Selectivity and Potency

The table below details its inhibitory activity (IC₅₀) against various PDE enzymes, highlighting its high selectivity for PDE9A [1] [3]:

Enzyme IC₅₀ Value
PDE9A 52 nM [1] [3]
PDE1C 1.0 µM [1] [3]
PDE1A 1.4 µM [1] [3]
PDE2A >10 µM [1]
PDE3A >10 µM [1]
PDE4B >10 µM [1]
PDE5A >10 µM [1]
PDE6AB >10 µM [1]
PDE7A >10 µM [1]
PDE10A >10 µM [1]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core neuronal signaling pathway affected by this compound and a general workflow for a related research approach, based on studies of PDE9 inhibition and multi-target drug discovery [4].

G cluster_pathway PDE9 Inhibition & cGMP Signaling Pathway cluster_workflow General Workflow for MTDL Research (Example) NMDA_R NMDA Receptor Activation nNOS Neuronal NOS (nNOS) Activation NMDA_R->nNOS NO NO Production nNOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP_Prod cGMP Production sGC->cGMP_Prod cGMP_Eff Elevated cGMP Levels cGMP_Prod->cGMP_Eff PDE9 PDE9A Enzyme cGMP_Deg cGMP Degradation PDE9->cGMP_Deg  Catalyzes LTP Synaptic Plasticity & Long-Term Potentiation (LTP) cGMP_Eff->LTP Cogn_Imp Cognitive Improvement (Memory & Learning) LTP->Cogn_Imp Osores This compound Osores->PDE9  Inhibits W1 Compound Design (e.g., Molecular Docking) W2 Chemical Synthesis W1->W2 W3 In Vitro Assays (PDE9 Inhibition, Antioxidant Activity) W2->W3 W4 In Vivo Studies (Animal Models of AD/Schizophrenia) W3->W4 W5 Data Analysis & Validation W4->W5

Guidance for Protocol Development

Since explicit protocols are unavailable, you can develop your own based on the compound's properties and standard methods for PDE inhibitors.

  • In Vitro PDE Inhibition Assay: A typical protocol involves incubating recombinant human PDE9A enzyme with a substrate like cGMP in an appropriate buffer. The reaction is started by adding the enzyme, stopped after a set time, and the amount of phosphate produced is measured to determine enzymatic activity. This compound would be pre-incubated with the enzyme, and its IC₅₀ can be determined by testing a range of concentrations (e.g., 1 nM to 10 µM) [4].
  • Cellular and In Vivo Studies: For cell-based studies, prepare a stock solution in DMSO and dilute it in the cell culture medium, ensuring the final DMSO concentration is low (e.g., <0.1%). For animal studies (e.g., rodent models of Alzheimer's or schizophrenia), common vehicles include suspensions of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, sonicated to achieve a clear solution [3].

Important Considerations for Researchers

  • Handling and Storage: Always follow the manufacturer's instructions. The product is shipped on blue ice and should be stored at -20°C upon receipt. Aliquot the stock solution to avoid repeated freeze-thaw cycles [1].
  • Intended Use: All commercial sources emphasize that this compound is "FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC OR THERAPEUTIC PROCEDURES." [1] [3]
  • Biosafety: Adhere to standard laboratory safety protocols for handling synthetic small molecules. Use personal protective equipment and work in a fume hood when preparing stock solutions.

References

Osoresnontrine solubility issues optimization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

Osoresnontrine is a Phosphodiesterase-9 (PDE9) inhibitor investigated for Alzheimer's disease [1] [2]. Like many modern drug candidates, it likely faces bioavailability challenges due to low solubility [3]. The core strategies for enhancement focus on increasing surface area, altering the physical state of the API, or using lipid-based systems [3].

Formulation Strategies & Experimental Protocols

Here are advanced formulation strategies suitable for a poorly soluble drug like this compound:

Strategy Key Principle Typical Excipients/Carriers Key Advantages Primary Challenges
Nanosuspension [4] Top-down particle size reduction to sub-micron range, increasing surface area. HPMC, SDS, PVP, Poloxamers, Tweens. High drug loading (100% API), improved dissolution rate and saturation solubility [4]. Physical stability (preventing aggregation/Ostwald ripening), requires stabilizers [4].
Amorphous Solid Dispersion (ASD) [3] Creating a high-energy, amorphous API form dispersed in a polymer matrix. PVP, Copovidone, HPMC, HPMCAS, Soluplus. Superior dissolution profile, can maintain supersaturation ("spring & parachute" effect) [3]. Physical instability (risk of recrystallization), requires high polymer load, poor powder flow [3].
Lipid-Based Systems [3] Dissolving/suspending API in lipids/oils/surfactants. Oils (e.g., Labrafil, Miglyol), Surfactants (e.g., Cremophor, Tween), Co-solvents. Can enhance solubility and permeability, avoids dissolution step for pre-dissolved drugs [3]. Complex formulation, potential for excipient interactions, limited API solubility in lipids [3].
Co-crystals [3] Forming a new crystalline structure with a co-former via non-covalent bonds. Pharmaceutically acceptable co-formers (e.g., carboxylic acids). Improved physicochemical properties (solubility, stability) for non-ionizable APIs [3]. Similar "spring & parachute" effect as ASDs, limited choice of co-formers [3].

The following workflow outlines a structured approach to selecting and optimizing these formulations:

start Start: Poorly Soluble API p1 API Characterization (pKa, Log P, Thermal Stability, Crystallinity) start->p1 p2 Select Formulation Strategy p1->p2 p3 Nanosuspension p2->p3 p4 Amorphous Solid Dispersion p2->p4 p5 Lipid-Based System p2->p5 p6 Co-crystal p2->p6 p7 High-Pressure Homogenization or Wet Milling p3->p7 p8 Spray Drying or Hot Melt Extrusion p4->p8 p9 Liquid/Semi-Solid Formulation p5->p9 p10 Solvent Evaporation or Grinding p6->p10 p11 DoE Optimization (Particle Size, Zeta Potential, Stability) p7->p11 p12 DoE Optimization (Polymer Type/Ratio, Miscibility, Tg) p8->p12 p13 DoE Optimization (Lipid/Oil/Surfactant Ratio) p9->p13 p14 DoE Optimization (Co-former Screening, Solvent) p10->p14 p15 In-Vitro Performance (Dissolution, Supersaturation Stability) p11->p15 p12->p15 p13->p15 p14->p15 finish Lead Formulation p15->finish

Key Experimental Protocols

1. Nanosuspension via High-Pressure Homogenization (HPH) [4]

  • Procedure: Prepare a coarse pre-suspension of the drug in a stabilizer solution (e.g., HPMC and SDS). Circulate through HPH at high pressure (e.g., 500–1500 bar) for multiple cycles. Use a Design of Experiment (DoE) to optimize critical parameters: homogenization cycles and stabilizer ratio.
  • Critical Quality Attributes (CQAs): Monitor Particle Size (PS), Polydispersity Index (PDI), and Zeta Potential (ZP). For stability, PS should be ~250 nm, PDI <0.3 indicates a narrow distribution, and ZP > ±30 mV indicates good electrostatic stability [4].

2. Amorphous Solid Dispersion (ASD) via Spray Drying [3]

  • Procedure: Dissolve the drug and polymer carrier in a volatile solvent. Spray the solution through a nozzle into a hot chamber. The solvent evaporates rapidly, forming solid amorphous particles.
  • CQAs: Assess residual solvent, amorphous state (via XRPD), glass transition temperature (Tg) (via DSC), and dissolution profile. The "spring and parachute" effect is critical: the ASD generates a supersaturated solution ("spring"), and polymers inhibit recrystallization ("parachute") [3].

Frequently Asked Questions (FAQs)

Q1: Our nanosuspension is aggregating after one month of storage. What could be the cause?

  • A: This is often related to insufficient stabilizer coverage or an unsuitable stabilizer combination. Reevaluate your stabilizer system using a DoE. Ensure the Zeta Potential is optimized (typically >|30 mV| for electrostatic stabilization). Adding a polymeric stabilizer like HPMC can provide steric hindrance. Conduct real-time and stress stability studies to pinpoint the failure point [4].

Q2: Our ASD shows good initial dissolution, but the drug precipitates quickly. How can we improve it?

  • A: This indicates a failure of the "parachute" effect. The polymer may not be effectively inhibiting crystallization. Screen alternative polymers or add a secondary precipitation inhibitor. Also, verify that the drug is fully amorphous and that the polymer has high enough concentration to maintain supersaturation [3].

Q3: Why would we choose a nanosuspension over a lipid-based system?

  • A: Nanosuspension is ideal for high-crystallinity-lattice-energy drugs with very low solubility in both aqueous and lipid media. It offers very high drug loading. Lipid-based systems are better suited for lipophilic drugs with some solubility in oils and can enhance absorption via lymphatic transport. The choice ultimately depends on the API's physicochemical properties [3].

References

Osoresnontrine stability in solution handling

Author: Smolecule Technical Support Team. Date: February 2026

Osoresnontrine (BI-409306) Overview

This compound is an investigational small molecule drug. Here is a summary of its key characteristics:

Attribute Description
Other Names BI-409306 [1] [2]
Mechanism of Action Potent and selective Phosphodiesterase 9A (PDE9A) inhibitor [1] [2]
Primary Indications (Under Investigation) Schizophrenia, Attenuated Psychosis Syndrome, Alzheimer's Disease [1]
Chemical Formula C₁₆H₁₇N₅O₂ [1]
Molar Mass 311.345 g·mol⁻¹ [1]
Selectivity Profile Inhibits PDE9A with an IC₅₀ of 52 nM. Shows weak activity against PDE1A/C (IC₅₀ ~1 µM) and minimal activity against other PDEs (IC₅₀ >10 µM) [2].

Guide to Sourcing Stability Information

Since direct stability data is not found, here are practical steps and methodologies to address this critical gap:

  • Contact the Manufacturer Directly: The most reliable source for stability data, recommended storage conditions, and handling protocols is the originator company, Boehringer Ingelheim [3]. Reaching out to their scientific or product support team should be your first step.
  • Determine Stability Experimentally: If manufacturer data is unavailable, you can establish stability profiles in your specific solutions through these experiments:
    • Forced Degradation Studies: Expose the compound solution to various stress conditions (acid, base, oxidant, heat, light) and analyze the degradation products.
    • Long-Term Stability Monitoring: Prepare the solution and store it under your standard laboratory conditions (e.g., -20°C, 4°C, room temperature). Analyze the concentration and purity at regular intervals over time.

Experimental Protocol: Solution Stability Testing

Here is a detailed methodology for conducting a stability study for this compound in solution.

Step Action Details & Parameters
1. Solution Preparation Dissolve this compound in the desired solvent. Record solvent (e.g., DMSO, buffer), initial concentration, and pH. Filter the solution if necessary for sterility.
2. Aliquoting Divide the solution into multiple vials. This prevents repeated freeze-thaw cycles of a single stock. Use amber vials if testing light sensitivity.
3. Storage Store aliquots under different conditions. Typical conditions: -80°C (long-term), -20°C (short-term), 4°C (refrigerated), 25°C (room temp). Include a set vials for light exposure.
4. Sampling Remove vials for analysis at predetermined time points. Example time points: Time zero, 1 day, 1 week, 2 weeks, 1 month, 3 months, 6 months, 1 year.
5. Analysis Analyze samples for concentration and purity. Primary technique: HPLC (High-Performance Liquid Chromatography). Compare chromatograms of stressed samples to a fresh, reference standard. Key metrics are the area of the main peak (for concentration) and the appearance of new peaks (for degradation products). A drop in the main peak area or an increase in impurity peaks indicates instability.
6. Documentation Record all data and observations. Document the percentage of parent compound remaining and the formation of any major degradants at each time point and condition.

Experimental Workflow Diagram

The following diagram visualizes the stability testing workflow:

G Start Start Stability Test Prep Prepare Solution (Record solvent & concentration) Start->Prep Aliquots Create Aliquots Prep->Aliquots Storage Store Under Conditions (-80°C, -20°C, 4°C, RT, Light) Aliquots->Storage TimePoint Time Point Reached? Storage->TimePoint Analyze Analyze by HPLC TimePoint->Analyze Yes End Final Stability Report TimePoint->End No (All points) Record Record % Recovery and Degradants Analyze->Record Record->TimePoint

Key Takeaways for Researchers

  • No Public Data: Solution stability parameters for this compound are not disclosed in the available scientific or regulatory documents [3] [1].
  • Critical First Step: Direct inquiry with Boehringer Ingelheim is the most efficient path to obtain handling information, potentially saving significant time and resources.
  • Establish Your Own Data: If manufacturer data is inaccessible, implementing the described forced degradation and long-term stability study is the standard and reliable approach to generate the necessary data for your research.

References

Osoresnontrine selectivity against other PDEs

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Osoresnontrine

The table below summarizes the key information available for this compound.

Attribute Description
Common Name This compound [ [1]]
Development Code BI-409306 [ [1]]
Primary Target Phosphodiesterase 9 (PDE9) [ [1]]
Therapeutic Indications Schizophrenia, Attenuated Psychosis Syndrome, Alzheimer's Disease (all investigational) [ [1]]
Mechanism of Action PDE9 inhibitor; increases cyclic guanosine monophosphate (cGMP) levels in the brain, promotes synaptic plasticity, and enhances memory function in preclinical models [ [1]]

The PDE Enzyme Family Context

To frame potential selectivity issues, the table below outlines the core characteristics of the 11 PDE families. PDE9 inhibitors like this compound are considered highly specific for cGMP.

PDE Family Primary Substrate Key Context for Selectivity & Experimental Design
PDE1 cAMP & cGMP Calcium/calmodulin-dependent; activity can be influenced by intracellular calcium levels [ [2] [3]].
PDE2 cAMP & cGMP Stimulated by cGMP; involved in cGMP-mediated cross-talk [ [2] [3]].
PDE3 cAMP & cGMP Features a unique hydrophobic binding pocket; inhibition can have positive inotropic effects [ [2] [3]].
PDE4 cAMP Largest cAMP-specific family; prominent in inflammatory and central nervous system cells; inhibition often associated with emetic side effects [ [2] [3] [4]].
PDE5 cGMP Classic target for erectile dysfunction drugs; high specificity for cGMP [ [2] [3]].
PDE6 cGMP Primarily expressed in retinal photoreceptors; critical for visual signal transduction [ [2] [3]].
PDE7 cAMP Specific cAMP hydrolysis; potential target for immune disorders [ [2] [3]].
PDE8 cAMP Insensitive to standard PDE inhibitor rolipram; regulated by renin-angiotensin system [ [2] [3]].
PDE9 cGMP High affinity and specificity for cGMP; the target of this compound [ [2] [3] [1]].
PDE10 cAMP & cGMP Highly expressed in striatum; integrates dopamine and glutamate signaling [ [2] [3]].
PDE11 cAMP & cGMP Expressed in skeletal muscle, prostate, and other tissues [ [2] [3]].

Troubleshooting Guide & FAQs

Based on general principles of PDE inhibitor development, here are some common challenges and guidance that could be included in your technical support resources.

Frequently Asked Questions

  • Q: What is the primary mechanism of action for this compound?

    • A: this compound is a selective inhibitor of Phosphodiesterase 9 (PDE9). By inhibiting this enzyme, it slows the breakdown of intracellular cGMP. Elevated cGMP levels are believed to enhance synaptic plasticity and improve memory and cognitive function, which is the basis for its investigation in neuropsychiatric disorders [ [1]].
  • Q: Why is PDE subtype selectivity important in drug development?

    • A: Different PDE subtypes have distinct tissue distributions and physiological roles. A lack of selectivity can lead to dose-limiting adverse effects. For example, inhibition of the PDE4D isoform is linked to emetic side effects like nausea and vomiting, which have hampered the development of broad PDE4 inhibitors [ [5] [4]]. Achieving high selectivity for a specific subtype (e.g., PDE9) is a key strategy to improve the therapeutic window.

Troubleshooting Common Experimental Challenges

  • Challenge: Inconsistent cellular responses in PDE activity assays.

    • Potential Cause & Solution: cAMP and cGMP signaling is highly compartmentalized within cells. A "one-size-fits-all" assay may not capture localized activity. Consider using cell-based assays that incorporate relevant GPCR pathways and biosensors (like cyclic nucleotide-gated channels) to better mimic physiological conditions, as opposed to solely relying on biochemical assays with purified enzymes [ [6] [7]].
  • Challenge: Differentiating PDE9 inhibition from other cGMP-preferring PDEs (e.g., PDE5, PDE6).

    • Potential Cause & Solution: Off-target activity can lead to misinterpretation of results. The most direct method is to profile your compound (or reference compounds like this compound) against a panel of recombinant PDE enzymes in competitive activity assays. This will generate the IC50 values needed to calculate selectivity ratios [ [2] [3]].

Experimental Workflow Visualization

The diagram below outlines a generalized workflow for profiling a PDE inhibitor's activity and selectivity, which can serve as a guide for experimental design.

Start Start: Compound Profiling AssayType Assay Type Selection Start->AssayType Biochemical Biochemical Assay (Purified Recombinant PDEs) AssayType->Biochemical Primary Screening Cellular Cell-Based Assay (Physiological Context) AssayType->Cellular Validation DataAnalysis Data Analysis Biochemical->DataAnalysis Cellular->DataAnalysis IC50 Calculate IC50 Values DataAnalysis->IC50 Selectivity Determine Selectivity Ratio IC50->Selectivity End Report Findings Selectivity->End

References

Osoresnontrine blood-brain barrier penetration

Author: Smolecule Technical Support Team. Date: February 2026

Computational Prediction of BBB Penetration

For researchers needing to screen compounds computationally before moving to lab experiments.

FAQ: What are the main computational approaches for predicting BBB penetration?

Several machine learning and deep learning models have been developed to predict a molecule's ability to cross the BBB. These models help in high-throughput screening during early drug discovery [1] [2].

  • Feature-Based Machine Learning (ML): Models like Augur use manually crafted features that describe the physicochemical properties of a molecule or peptide. Augur employs a fusion of feature-encoding methods (like CTD, CKSAAP, and ASDC) and uses the Information Gain (IG) algorithm to select the most relevant features, achieving high performance [1].
  • Graph Neural Networks (GNNs): Models like GROVER-BBBp and Attentive FP learn molecular representations directly from the compound's graph structure, which can capture complex patterns without relying on pre-defined features [2].
  • Uncertainty Estimation: An advanced technique, particularly useful with GNNs, involves estimating the prediction's uncertainty. Strategies like combining Entropy and MC-dropout can identify high-confidence predictions, significantly increasing accuracy for that subset of compounds [2].

Troubleshooting Guide: My computational model has poor performance.

Potential Issue Explanation & Solution
Small or Imbalanced Dataset Limited positive samples (BBB+ peptides) can cause overfitting and poor generalization. Solution: Use data augmentation techniques. The Augur model used a borderline-SMOTE-based method to generate synthetic samples, improving its performance [1].
High Prediction Uncertainty Predictions for molecules outside the model's training data space are unreliable. Solution: Implement an uncertainty estimation method. Filter out compounds with high uncertainty scores (e.g., >0.1) to work only with high-confidence predictions [2].
Non-Interpretable Features It's difficult to understand why a model makes a certain prediction. Solution: Use interpretable feature-based models. For instance, analysis shows that amino acids like Arginine (R) and Tyrosine (Y) are significantly enriched in BBB-penetrating peptides (B3PPs), providing a clear physicochemical rationale [1].

The table below compares the key performance metrics of two modern computational models.

Performance Comparison of BBB Prediction Models

Model Name Core Methodology Key Performance Metric (AUROC) Best For / Key Advantage
Augur [1] Data augmentation & feature-based ML (Random Forest) 0.932 (Training), 0.931 (Independent Test) Research requiring high interpretability of peptide features.
GROVER-BBBp [2] Graph Neural Network (GNN) with Uncertainty Estimation Accuracy >99% (on high-confidence predictions) Screening large compound libraries with reliable confidence scores.

Experimental Measurement of BBB Permeability

For researchers who need to validate penetration through lab experiments.

FAQ: How is BBB permeability measured experimentally?

BBB permeability can be quantified using both in vitro (cell-based) and in vivo (animal-based) models. The key parameter measured is the solute permeability coefficient, P, which describes the rate at a substance crosses the endothelial barrier [3].

Troubleshooting Guide: Common issues in experimental BBB permeability assays.

Potential Issue Explanation & Solution
Low Transendothelial Electrical Resistance (TEER) TEER measures the tightness of cell junctions. Low TEER indicates leaky, poor-quality BBB models. Solution: Use early passage primary brain endothelial cells (BECs), ensure >97% confluency, and employ co-culture with astrocytes or pericytes to reliably increase barrier function. A TEER value >200 Ω·cm² is often recommended [3] [4].
Inconsistent Permeability Values Results can be affected by compound properties and experimental setup. Solution: Adhere to validated protocols. For in vivo measurements using multiphoton microscopy, use a standard perfusate like Mammalian Ringer's solution with 1% BSA, and ensure fluorescent tracer concentrations (e.g., 0.1 mg/mL NaFl) are within the linear range of your detection system [3].
Misinterpretation of Transport Mechanism Assuming passive diffusion when active transport is involved. Solution: Understand the five main transport mechanisms at the BBB: 1) Transcellular passive diffusion, 2) Carrier-mediated transport, 3) Receptor-mediated transcytosis, 4) Adsorptive-mediated transcytosis, and 5) Paracellular transport via TJ modulation [5].

The diagram below illustrates the workflow for a non-invasive in vivo method to measure permeability and diffusion in a rat brain model.

Start Anesthetize and Prepare Rat Model A Cannulate Carotid Artery Start->A B Perfuse Fluorescent Tracer (e.g., NaFl, FITC-dextran) A->B C Cranial Window Surgery and Superfuse with ACSF B->C D Real-Time Imaging with Multiphoton Microscopy C->D E Measure Tracer Intensity in Vessel and Brain Tissue D->E F Fit Data with Unsteady Mass Transfer Model E->F G Calculate Permeability (P) and Effective Diffusion (Deff) F->G End Analysis Complete G->End

In Vivo BBB Permeability Measurement Workflow

Key Principles & Pathways for Brain-Targeted Delivery

Understanding the fundamental biology of the BBB is crucial for designing effective experiments and drug delivery systems.

FAQ: What are the key cellular components and transport pathways of the BBB?

The BBB is not just endothelial cells; it is part of a neurovascular unit (NVU) that includes pericytes, astrocytes, microglia, and neurons, all working together to maintain barrier integrity and function [4] [5]. The transport of molecules across the BBB is highly regulated and occurs through several distinct pathways, as shown in the diagram below [4] [5].

cluster_pathways Transport Pathways Blood Blood PassiveDiffusion 1. Transcellular Passive Diffusion Blood->PassiveDiffusion CarrierMediated 2. Carrier-Mediated Transport Blood->CarrierMediated ReceptorMediated 3. Receptor-Mediated Transcytosis Blood->ReceptorMediated AdsorptiveMediated 4. Adsorptive-Mediated Transcytosis Blood->AdsorptiveMediated Paracellular 5. Paracellular Transport (TJ Modulation) Blood->Paracellular EndothelialCell Endothelial Cell Brain Brain Tissue

Key BBB Transport Pathways

References

Osoresnontrine experimental variability reduction

Author: Smolecule Technical Support Team. Date: February 2026

Osoresnontrine at a Glance

The table below summarizes the core quantitative and mechanistic data available from the literature.

Aspect Details
Drug Name This compound [1]
Primary Target Phosphodiesterase-9 (PDE9A) [1]
Therapeutic Context Investigated for Alzheimer's Disease; potential for other CNS conditions [1] [2]
Key Mechanism of Action Inhibits PDE9, blocking cGMP degradation. This increases brain cGMP levels, enhances synaptic plasticity (LTP), and improves cognitive function [1].
Reported Efficacy in Preclinical Models Improves performance on cognitive tasks assessing working and episodic memory in rodents [1].
Relevant Quantitative Data Not available in the current search results. Specific values for IC50, optimal dosing, or pharmacokinetic parameters are needed from dedicated studies.

Foundational Knowledge for Your Guides

Based on its mechanism, you can structure your troubleshooting around the following core concepts:

  • The cGMP Signaling Pathway: this compound acts by modulating the cyclic GMP (cGMP) pathway. The following diagram illustrates the key components and site of action for PDE9 inhibitors. You can integrate this into your guides to explain the drug's intended effect.

cluster_external Extracellular Signal cluster_intracellular Intracellular Signaling Signaling Molecule\n(e.g., NO) Signaling Molecule (e.g., NO) Guanylyl Cyclase Guanylyl Cyclase Signaling Molecule\n(e.g., NO)->Guanylyl Cyclase Activates cGMP cGMP Guanylyl Cyclase->cGMP Produces PDE9 Enzyme PDE9 Enzyme cGMP->PDE9 Enzyme Substrate for Downstream Effects\n(Synaptic Plasticity, Cognition) Downstream Effects (Synaptic Plasticity, Cognition) cGMP->Downstream Effects\n(Synaptic Plasticity, Cognition) Activates 5'-GMP 5'-GMP PDE9 Enzyme->5'-GMP Hydrolyzes to This compound This compound This compound->PDE9 Enzyme Inhibits

  • Potential Sources of Variability: While specific protocols for this compound are not provided, general experimental variability in preclinical drug testing often arises from:
    • Animal Models: The specific genetic background, age, and health status of the rodents used can influence results [1].
    • Dosing and Formulation: The accuracy of dose preparation, route of administration, and stability of the compound solution are critical.
    • Behavioral Assays: Environmental factors like time of day, noise, and handler can affect outcomes in cognitive tests like the Morris water maze [1].
    • Biomarker Measurement: Techniques for measuring cGMP levels in the brain or CSF require meticulous standardization to be reliable [1].

References

Osoresnontrine optimal dosing frequency research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Development Status

Osoresnontrine (also known as BI-409306) is a potent and selective phosphodiesterase 9A (PDE9A) inhibitor [1] [2]. Its development for schizophrenia and Alzheimer's disease progressed to Phase II clinical trials, but these studies were terminated, and no recent development has been reported [3] [4].

The table below summarizes its key biochemical characteristics, which are essential for researchers designing in vitro experiments:

Property Specification
Molecular Weight 311.34 Da [1] [2]
CAS Number 1189767-28-9 [1] [2]
Primary Target Phosphodiesterase 9A (PDE9A) [1] [2]
IC50 (PDE9A) 52 nM [1] [2]
Selectivity Weak activity against PDE1A (IC50 = 1.4 µM), PDE1C (IC50 = 1.0 µM); IC50 > 10 µM for PDE2A, 3A, 4B, 5A, 6AB, 7A, 10A [1] [2]
Reported Solubility Soluble in DMSO to >100 mM [1]

Research Applications & Mechanism of Action

This compound was investigated for its potential to enhance memory in central nervous system (CNS) disorders [2]. The compound works by inhibiting the PDE9A enzyme, which degrades cyclic guanosine monophosphate (cGMP) in the brain. By elevating cGMP levels, it facilitates synaptic plasticity and enhances both early and late-phase long-term potentiation (LTP) in the hippocampus, a process critical for learning and memory [5].

The following diagram illustrates this core signaling pathway and the point of inhibition by this compound.

G Neuronal Signaling Neuronal Signaling cGMP cGMP Neuronal Signaling->cGMP  Stimulates Production PDE9A Enzyme PDE9A Enzyme PDE9A Enzyme->cGMP  Degrades Synaptic Plasticity &\nLong-Term Potentiation (LTP) Synaptic Plasticity & Long-Term Potentiation (LTP) cGMP->Synaptic Plasticity &\nLong-Term Potentiation (LTP)  Promotes This compound\n(PDE9A Inhibitor) This compound (PDE9A Inhibitor) This compound\n(PDE9A Inhibitor)->PDE9A Enzyme  Inhibits

Frequently Asked Questions for Researchers

Q1: What is the recommended dosing frequency for this compound in animal studies? The available search results do not provide specific dosing regimens or frequencies used in preclinical in vivo studies. This information would typically be found in primary research articles, which were not among the search results.

Q2: What was the outcome of the clinical trials for this compound? A Phase II trial for schizophrenia as an adjunctive treatment (NCT03351244) was terminated in 2021 due to COVID-19 infections [4]. No results from this or other trials are available in the searched sources, and no development has been reported since.

Q3: What are the best practices for handling this compound in the lab?

  • Storage: The solid powder should be stored at -20°C. Once dissolved in a solvent like DMSO, the solution should be stored at -80°C for long-term stability (6 months) or at -20°C for short-term use (1 month) [2].
  • Usage: Note that this product is labeled "For research use only. Not for use in diagnostic or therapeutic procedures" [1] [2].

Suggested Troubleshooting & Further Research

Given the lack of specific dosing data, here are steps you can take:

  • Consult Primary Literature: Search for original research papers on this compound in scientific databases like PubMed, using its synonyms "BI-409306" or "SUB 166499" for a more comprehensive search [4].
  • Focus on the Mechanism: For your technical materials, you can confidently detail the compound's well-documented mechanism of action (PDE9A inhibition, cGMP elevation, and LTP enhancement) as this is supported by multiple sources [5] [1].
  • Regulatory Sources: Check clinical trial registries such as ClinicalTrials.gov for any archived protocols from the terminated studies, which might contain detailed methodology.

References

Osoresnontrine plasma protein binding considerations

Author: Smolecule Technical Support Team. Date: February 2026

Osoresnontrine Fact Sheet

The following table summarizes the key information available for this compound (BI 409306) [1].

Parameter Details
Drug Name This compound (BI 409306) [1]
Modality Small Molecule [1]
Status Investigational (Clinical trials for Alzheimer's Disease and Schizophrenia) [1]
Primary Target High affinity cGMP-specific 3',5'-cyclic phosphodiesterase 9A (PDE9A) [1]
Plasma Protein Binding Not Available [1]
Molecular Formula C₁₆H₁₇N₅O₂ [1]
Molecular Weight 311.345 g/mol [1]

Experimental Protocols for Determining Plasma Protein Binding

Since specific binding data for this compound is not published, here are established methodologies you can employ. The "gold standard" for small molecules like this compound is Equilibrium Dialysis, though Ultrafiltration is a common high-throughput alternative [2].

Method 1: Equilibrium Dialysis

This method is favored for its minimal disturbance of the equilibrium between bound and free drug [2].

  • Principle: A semi-permeable membrane separates two chambers. One contains the drug spiked into plasma, the other contains a buffer. The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse freely into the buffer chamber while plasma proteins and protein-bound drug are retained [2].
  • Procedure:
    • Setup: Use a dialysis device with a membrane with a suitable molecular weight cutoff (typically 10-14 kDa for small molecules). Add an equal volume of drug-plasma solution to one chamber and buffer (e.g., phosphate-buffered saline, pH 7.4) to the other [2].
    • Incubation: Incubate the system at 37°C for a predetermined period (typically 4-24 hours) with gentle agitation to reach equilibrium [2].
    • Sampling and Analysis: After incubation, collect samples from both the plasma and buffer chambers. Use a sensitive analytical method (e.g., LC-MS/MS) to determine the drug concentration in each chamber [2].
    • Calculation: Calculate the fraction unbound (fu) using the formula: fu = Concentration in buffer chamber / Concentration in plasma chamber [2].
Method 2: Ultrafiltration

This method is faster and easier to automate but can be prone to issues like non-specific binding and volume shifts [2] [3].

  • Principle: The drug-plasma mixture is placed in a device with an ultrafiltration membrane. Centrifugation forces the unbound drug, along with the plasma water, through the membrane, which retains the plasma proteins and bound drug [2] [3].
  • Procedure:
    • Preparation and Incubation: Incubate the drug with plasma at 37°C to allow binding equilibrium [3].
    • Membrane Pre-treatment: A critical step to mitigate non-specific binding (NSB) of the drug to the membrane and device. Pre-treat the filters with a surfactant solution like 0.5% Tween-80 and incubate before use. Validate that analyte recovery is >70% to ensure NSB is controlled [3].
    • Centrifugation: Load the sample into the pre-treated ultrafiltration device and centrifuge at a defined force (e.g., 5,000 × g) and temperature (e.g., 20°C) for a set time [3].
    • Analysis: Analyze the concentration of the drug in the filtrate (which contains the free drug) and the original plasma solution (total drug) [3].
    • Calculation: The fraction unbound is calculated as: fu = Concentration in filtrate / Concentration in original plasma solution [2].

This compound's Signaling Pathway

The diagram below illustrates the mechanism of action of this compound within the neuronal cGMP signaling pathway.

Glu Glutamate (Glu) NMDAR NMDA Receptor Glu->NMDAR NO Neuronal NO Synthase (nNOS) NMDAR->NO cGMP cGMP NO->cGMP Guanylyl Cyclase Activation PKG Protein Kinase G (PKG) cGMP->PKG PDE9 PDE9 Enzyme cGMP->PDE9 Effects Synaptic Plasticity Neuroprotection Cognitive Enhancement PKG->Effects GMP 5'-GMP (Inactive) PDE9->GMP Hydrolyzes Oso This compound Oso->PDE9 Inhibits

Frequently Asked Questions (FAQs)

Q1: Why is plasma protein binding data for this compound not available? As an investigational compound, detailed pharmacokinetic data like plasma protein binding are often not made public until later stages of clinical development or upon publication in a scientific journal. This is a common scenario for drugs that have not yet reached the market [1].

Q2: What are the major plasma proteins my lab should focus on for binding studies? For a comprehensive analysis, you should investigate binding to the two most significant plasma proteins:

  • Human Serum Albumin (HSA): The most abundant plasma protein, known to bind a wide range of drugs, particularly acidic ones [2].
  • α1-Acid Glycoprotein (AGP): An acute-phase protein that predominantly binds basic drugs [2]. Additionally, recent research suggests Human γ-Globulins may also play a significant, previously overlooked role in the binding of some therapeutics and should be considered [3].

Q3: What is the clinical significance of finding that this compound is highly protein-bound? According to the free drug hypothesis, only the unbound (free) fraction of a drug is pharmacologically active, as it can cross biological membranes to reach its site of action [2]. High plasma protein binding (>99%) can therefore influence a drug's:

  • Volume of Distribution: A smaller Vd as the drug is largely confined to the plasma compartment.
  • Clearance: Protection from metabolism and excretion, potentially leading to a longer half-life.
  • Drug-Drug Interactions: Risk of interactions if another drug displaces it from binding sites, causing a sudden increase in free, active concentration [2].

References

A Framework for Investigating Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

The core of the issue is that metabolites can generate false positive/negative results. The table below summarizes the primary mechanisms, supported by research.

Interference Type Description Example
Isomeric Interference [1] [2] Isomeric metabolites share identical precursor and product ions (Q1/Q3), making them indistinguishable by MS/MS in certain conditions. Citrate and isocitrate [1].
In-Source Fragmentation [1] [2] Metabolites fragment prematurely in the high-energy ion source, producing product ions that interfere with other assays. Not specified in search results.
Inadequate Mass Resolution [1] [2] The mass spectrometer cannot distinguish between ions with very similar mass-to-charge ratios (m/z). Not specified in search results.
Chemical Interference in Plate Assays [3] A drug or its metabolites can directly affect the chemistry of a detection reagent, skewing fluorescence or absorbance signals. Osimertinib in Alamar Blue assays [3].
Metabolite Cross-Reactivity [4] [5] A metabolite, rather than the parent drug, directly interferes with the reagents or detection method of another assay. O-desmethylnaproxen (a naproxen metabolite) in Jendrassik and Grof bilirubin assays [4] [5].

A Generalized Experimental Workflow for Identification

Based on the methodologies in the search results, here is a workflow you can adapt to systematically identify and resolve metabolite interference for Osoresnontrine.

Start Start: Suspect Metabolite Interference A Observe Inconsistent Data (e.g., shifted dose-response curves) Start->A B Hypothesize Source of Interference A->B C Test with Metabolite Standards B->C  Targeted Approach D Modify Chromatography (e.g., change LC column/gradient) C->D E Modify Sample Preparation (e.g., remove drug media) C->E F Validate in Biological Matrix D->F E->F G End: Implement Optimized Protocol F->G

The workflow for troubleshooting interference involves a cycle of observation, hypothesis testing, and solution validation. Begin by noting anomalies like right-shifted dose-response curves or unexpectedly high background signals [3]. Form a hypothesis on the source, which could be the parent drug, a known metabolite, or an isomeric compound [1] [4].

Experiment by spiking pure metabolite standards into the assay system. For LC-MS methods, run the standard for the suspected interfering metabolite through the MRM channels of all other analytes to check for cross-signals [1]. For plate-based assays, spike the metabolite into a control sample to see if it causes a concentration-dependent signal change [3].

If interference is confirmed, explore solutions. In LC-MS, improving chromatographic separation is highly effective, resolving 65-85% of interference cases by using a different column or adjusting the gradient to separate the interfering peak from the analyte peak [1] [2]. In cell-based assays, a simple wash step to remove the drug-containing media before adding the detection reagent can eliminate interference from the parent drug [3]. Finally, confirm that the chosen solution works in your actual biological samples (e.g., cell lysate, serum) without affecting the assay's accuracy for the true analyte [1] [3].

Frequently Asked Questions for Your Support Center

Q1: My viability assay data is inconsistent when testing a drug. What could be wrong? Inconsistencies, such as right-shifted dose-response curves, can indicate drug interference. For example, the EGFR inhibitor Osimertinib was found to interfere with the Alamar Blue assay, leading to inaccurate IC50 values. This was resolved by removing the drug-containing medium before adding the assay reagent [3].

Q2: How common is metabolite interference in targeted LC-MS metabolomics? It is very common. One study using 334 metabolite standards found that about 75% of metabolites generated a measurable signal in at least one other metabolite's MRM channel. In biological samples, this can lead to approximately 10% of annotated metabolites being mis-annotated or mis-quantified [1] [2].

Q3: A known metabolite of my drug is available. How do I check if it interferes? You can perform a spike-in experiment. Add the pure metabolite standard to your control sample (e.g., blank serum, buffer) and run it through your analytical method. A significant change in the signal of your target analyte indicates interference. This approach was used to confirm that the naproxen metabolite O-desmethylnaproxen interferes with certain bilirubin assays [4] [5].

Guidance for Next Steps

Since the available search results do not contain specific data on this compound's metabolites, I suggest you:

  • Consult the Drug Datasheet: Thoroughly review the manufacturer's information for details on known metabolites of this compound [6].
  • Proactive Testing: If metabolite standards are available, proactively run the interference tests described above.
  • Method Selection: Consider that different analytical methods (e.g., Roche vs. Siemens bilirubin assays) can be affected differently by the same interferent. Exploring alternative methods may provide a simple solution [4] [5].

References

Osoresnontrine Stability & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability and storage information for Osoresnontrine based on supplier data and general pharmaceutical guidelines.

Parameter Specification / Recommendation
Recommended Long-Term Storage -20°C [1] [2]
Physical Form Solid powder [1] [2]
Purity >98% [1] [2]
Shelf Life >3 years when stored properly [2]
Solubility Soluble in DMSO to >100 mM [1] [2]
Stock Solution Storage 0 - 4°C for short-term (days to weeks); -20°C for long-term (months) [2]
Shipping Condition Ambient temperature (as a non-hazardous chemical) [2]

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and solutions to potential problems you might encounter in the lab.

Q1: What is the recommended storage condition for this compound powder, and why?

  • Answer: The recommended long-term storage condition for the solid powder is -20°C [1] [2]. This low temperature minimizes the rate of chemical degradation, helping to maintain the compound's stability and purity over its stated shelf life of more than three years [2].

Q2: How should I prepare and store stock solutions of this compound?

  • Answer:
    • Dissolve the powder in DMSO to prepare stock solutions (e.g., 100 mM) [1] [2].
    • For short-term use (days to weeks), the stock solution can be stored at 0 - 4°C.
    • For long-term storage (months to years), it is best to keep aliquots at -20°C [2]. Repeated freeze-thaw cycles should be minimized, so preparing single-use aliquots is advisable.

Q3: My experimental results are inconsistent. Could degraded this compound be the cause?

  • Answer: Yes, compound degradation is a common source of variability. To troubleshoot:
    • Verify Storage Conditions: Confirm that the powder and stock solutions have been stored at the recommended temperatures.
    • Check Timeframes: Note how long the stock solution has been stored, especially at 4°C. Use freshly prepared solutions from powder for critical experiments.
    • Inspect Visually: Before use, visually inspect the solution for any signs of precipitation or color change.
    • Run a Control Assay: If possible, compare a new batch of the compound with the old one in a parallel bioassay to check for potency loss.

Q4: Are there any stability data for this compound under various stress conditions?

  • Answer: The search results do not provide specific forced degradation studies for this compound. However, the general principles of conducting such studies are well-established in the pharmaceutical industry and can guide your own investigation if needed [3] [4]. The workflow involves stressing the compound and then analyzing it, as illustrated below.

Start Start: this compound Sample Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis (e.g., 1M HCl) Stress->Acid Base Basic Hydrolysis (e.g., 0.01N NaOH) Stress->Base Oxid Oxidative Stress (e.g., H₂O₂) Stress->Oxid Thermal Thermal Stress (e.g., 105°C) Stress->Thermal Photo Photolytic Stress (e.g., UV Light) Stress->Photo Analyze Analyze Degradation HPLC HPLC Analyze->HPLC MS LC-MS/MS Analyze->MS NMR NMR Analyze->NMR Identify Identify Degradants Acid->Analyze Base->Analyze Oxid->Analyze Thermal->Analyze Photo->Analyze HPLC->Identify MS->Identify NMR->Identify

Detailed Protocol: Forced Degradation Study

This protocol, adapted from general pharmaceutical practices and research on other drug substances [3] [4], provides a methodology to investigate the intrinsic stability of this compound.

1. Objective: To understand the stability profile of this compound by subjecting it to various stress conditions and identifying the resulting degradation products.

2. Materials and Equipment:

  • This compound powder
  • HPLC system with a C18 column and UV/PDA detector [3]
  • High-Resolution Mass Spectrometer (HR-MS) [4]
  • Chemicals: Hydrochloric acid (HCl, 1M), Sodium hydroxide (NaOH, 0.01N - 1M), Hydrogen peroxide (H₂O₂, 0.3% - 3%) [3] [4]
  • Thermostatic oven and photostability chamber [3]

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture with organic solvent) at a concentration of ~1-5 mg/mL [3] [4].
  • Stress Conditions:
    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Store at 40-60°C and sample at intervals (e.g., 24, 48, 72 hours) [3].
    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.01N or 1M NaOH. Store at 40-60°C and sample at intervals [3] [4].
    • Oxidative Degradation: Mix the stock solution with hydrogen peroxide (final concentration 0.3%-3%). Keep at room temperature and sample over several hours [3] [4].
    • Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) in a thin layer for up to 15 days, sampling periodically [3] [4].
    • Photolytic Degradation: Expose solid powder and/or solution to a light source that simulates UV and visible light (as per ICH Q1B guidelines) for specified durations [4].
  • Analysis:
    • Neutralize the hydrolytic samples after stress.
    • Analyze all samples using HPLC-UV and LC-HRMS.
    • Compare chromatograms of stressed samples with a fresh control to detect and quantify degradation products.
    • Use HRMS and MS/MS fragmentation patterns to propose structures for the major degradants [4].

I hope this technical support center provides a solid foundation for your work with this compound.

References

Osoresnontrine administration route optimization

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Osoresnontrine

Here is a summary of the key information available from the search results:

Aspect Available Information
Drug Name This compound [1] [2]
Primary Target Phosphodiesterase-9 (PDE9) [1] [2]
Therapeutic Area Alzheimer's Disease (Cognitive impairment) [1] [2]
Mechanism of Action Inhibits PDE9, blocking degradation of cyclic guanosine monophosphate (cGMP). Increases brain cGMP levels, facilitates synaptic plasticity, and enhances long-term potentiation (LTP) in the hippocampus [1] [2].
Development Status Approved for clinical trials [1] [2]
Reported Efficacy Improves performance on cognitive tasks assessing working and episodic memory in rodent models [1] [2]

This drug's mechanism of action can be visualized as follows:

This compound This compound PDE9 PDE9 This compound->PDE9 Inhibits cGMP cGMP PDE9->cGMP Degrades cGMP Levels cGMP Levels cGMP->cGMP Levels Increased Synaptic Plasticity Synaptic Plasticity cGMP Levels->Synaptic Plasticity Enhances Cognitive Function Cognitive Function Synaptic Plasticity->Cognitive Function Improves

References

Osoresnontrine vehicle selection for studies

Author: Smolecule Technical Support Team. Date: February 2026

Osoresnontrine Drug Profile

The table below summarizes the key characteristics of this compound relevant for experimental design.

Property Description
Generic Name This compound (also known as BI 409306) [1]
Modality Small Molecule [1]
Status Investigational (Previously in clinical trials for schizophrenia and Alzheimer's Disease) [1]
Mechanism of Action Inhibitor of the high-affinity cGMP-specific phosphodiesterase 9A (PDE9A) [1]
Chemical Formula C₁₆H₁₇N₅O₂ [1]
Molecular Weight 311.345 g/mol [1]
SMILES O=C1NC(CC2=NC=CC=C2)=NC2=C1C=NN2C1CCOCC1 [1]
Solubility (Predicted) 0.481 mg/mL [1]

Mechanism of Action & Experimental Workflow

This compound acts by inhibiting the PDE9A enzyme. This enzyme is responsible for the hydrolysis and deactivation of cyclic guanosine monophosphate (cGMP) in the brain [1]. By inhibiting PDE9A, this compound is expected to increase levels of cGMP, which is a key second messenger involved in synaptic plasticity, learning, and long-term memory [2] [3]. This mechanism underpinned its investigation for cognitive symptoms in Alzheimer's disease and schizophrenia [1].

The following diagram outlines a general workflow for key in vitro experiments to profile a PDE9 inhibitor like this compound.

G start Start: PDE9A Inhibitor Profiling exp1 1. Enzymatic Assay • Determine IC₅₀ against PDE9A • Test selectivity vs other PDE families start->exp1 exp2 2. Cellular Assay • Measure cGMP elevation in relevant cell lines exp1->exp2 exp3 3. Solubility & Stability • Assess in various buffer systems • Preliminary vehicle screening exp2->exp3 exp4 4. In vitro ADME • Metabolic stability (e.g., liver microsomes) • Plasma protein binding exp3->exp4 end Output: Comprehensive In Vitro Profile exp4->end

Troubleshooting Guide & FAQs

Frequently Asked Questions
  • Q1: What is the primary target of this compound?

    • A: this compound is a potent and selective inhibitor of Phosphodiesterase 9A (PDE9A). Its primary mechanism is to increase cGMP levels in the brain by preventing its breakdown [1].
  • Q2: For which indications has this compound been studied?

    • A: Clinical trials have investigated this compound for the treatment of cognitive impairment associated with Alzheimer's Disease (AD) and for schizophrenia [1].
  • Q3: Where can I find official clinical trial records?

    • A: The investigational drug identifier is BI 409306. Records can be found on clinical trial registries such as ClinicalTrials.gov using this identifier or the DrugBank accession number DB16274 [1].
Troubleshooting Common Issues
  • Problem: Low aqueous solubility of this compound in buffer.

    • Potential Solution: Given its predicted solubility of 0.481 mg/mL, consider using co-solvents like DMSO, PEG, or cyclodextrins for stock solutions. For in vivo studies, a systematic vehicle screening is essential [1].
  • Problem: Lack of detectable cGMP response in cellular models.

    • Troubleshooting Steps:
      • Confirm Target Expression: Verify that your cell line endogenously expresses PDE9A or is engineered to do so.
      • Stimulate cGMP Production: PDE inhibition alone may not elevate cGMP; co-application with a stimulator of soluble or particulate guanylyl cyclase (e.g., a natriuretic peptide) is often necessary.
      • Validate Assay Specificity: Ensure your cGMP detection method (e.g., ELISA) is specific and sensitive enough for the expected changes.
  • Problem: In vivo results do not align with in vitro findings.

    • Troubleshooting Steps:
      • Review Pharmacokinetics: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME). Poor brain penetration could explain a lack of efficacy in CNS models.
      • Re-evaluate Vehicle: The vehicle must ensure adequate exposure and bioavailability. Re-formulate to improve solubility and stability for the chosen route of administration.

Detailed Experimental Protocol: PDE9A Enzymatic Assay

This protocol provides a methodology for determining the inhibitory potency (IC₅₀) of this compound against PDE9A.

1. Principle: The assay measures the inhibition of recombinant human PDE9A enzyme activity by detecting the conversion of a fluorescently labeled cGMP substrate to its hydrolyzed product.

2. Reagents:

  • Recombinant human PDE9A enzyme
  • This compound (prepare a 10 mM stock solution in DMSO)
  • Fluorescent cGMP substrate (e.g., from a commercial PDE assay kit)
  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
  • Stop solution (commercial or optimized for detection method)

3. Procedure: 1. Dilution Series: Prepare a serial dilution of this compound in DMSO, then further dilute in assay buffer. Include a vehicle control (DMSO at the same final concentration as test wells, typically <1%). 2. Reaction Setup: In a low-volume assay plate, combine: * Assay buffer * PDE9A enzyme * this compound solution or vehicle control * Initiate the reaction by adding the fluorescent cGMP substrate. 3. Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) to ensure the reaction is in the linear range. 4. Stop Reaction: Add the stop solution to terminate the enzymatic reaction. 5. Detection: Measure the fluorescence signal according to the specifications of your detection kit/instrument (e.g., using a plate reader).

4. Data Analysis: * Calculate the percentage inhibition for each concentration of this compound relative to the vehicle (100% activity) and blank (0% activity) controls. * Plot the percentage inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

References

Osoresnontrine efficacy comparison schizophrenia treatments

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Schizophrenia Treatments

The table below summarizes key characteristics of Osoresnontrine and several common antipsychotics.

Treatment Name Pharmacological Class Primary Mechanism of Action Key Efficacy Findings Development & Evidence Status
This compound (BI-409306) Phosphodiesterase 9 (PDE9) Inhibitor [1] Increases cyclic guanosine monophosphate (cGMP) in the brain to promote synaptic plasticity and memory [1] Did not demonstrate efficacy for cognitive impairment in a Phase II trial [1] Investigational; limited public efficacy data [1]
Amisulpride Atypical Antipsychotic Dopamine D2/D3 Receptor Antagonist Demonstrated non-inferior efficacy to Olanzapine on BPRS scale in 6-month trial [2] Approved; extensive RCT data
Olanzapine Atypical Antipsychotic Multi-receptor antagonist (Serotonin, Dopamine) Demonstrated non-inferior efficacy to Amisulpride on BPRS scale [2] Approved; extensive RCT data
Clozapine Atypical Antipsychotic Broad Serotonin/Dopamine Receptor Antagonist Superior efficacy for treatment-resistant schizophrenia (TRS) vs. other antipsychotics [3] Approved; gold standard for TRS

Detailed Experimental Data & Protocols

For the treatments with established efficacy, here is a detailed look at the experimental data and methodologies.

Clinical Trial: Amisulpride vs. Olanzapine

This represents a high-quality, direct comparison study for reference [2].

  • Study Design: A multicenter, double-blind, randomized trial.
  • Participants: Adult patients with acute schizophrenia and dominant positive symptomatology.
  • Intervention:
    • Amisulpride: 200-800 mg/day.
    • Olanzapine: 5-20 mg/day.
  • Duration: 6 months.
  • Primary Efficacy Endpoint: Change from baseline on the Brief Psychiatric Rating Scale (BPRS).
  • Key Results:
    • Efficacy: BPRS scores improved similarly in both groups (Amisulpride: 32.7% improvement, Olanzapine: 33.0% improvement). The study concluded that amisulpride was not inferior to olanzapine [2].
    • Safety: The side-effect profiles differed.
      • Weight Gain: More frequent and severe with olanzapine (35.1% of patients, mean 3.9 kg) than with amisulpride (20.6% of patients, mean 1.6 kg) [2].
      • Other Side Effects: Amenorrhoea was noted with amisulpride, while elevated liver transaminases were more common with olanzapine [2].
Clinical Trial: Clozapine for Treatment Resistance

This outlines the evidence supporting clozapine's unique position.

  • Study Design: Systematic review and network meta-analysis of Randomized Controlled Trials (RCTs) for treatment-resistant schizophrenia (TRS) [3].
  • Primary Outcome: Overall symptom change.
  • Key Results: Clozapine showed superior efficacy for overall symptoms compared to several other antipsychotics, including haloperidol and quetiapine. It also slightly outperformed olanzapine for positive symptoms [3].
  • Combination Therapy: The meta-analysis found that combining clozapine with agents like amisulpride, lamotrigine, or topiramate could lead to greater reduction in positive and negative symptoms than clozapine alone [3].

Molecular Mechanisms of Action

The different mechanisms of action for these treatments are crucial to understanding their profiles. The diagram below illustrates the intracellular signaling pathways modulated by various antipsychotics.

G cluster_receptors Receptor Level cluster_intracellular Intracellular Signaling DA Dopamine (DA) Neurotransmitter DRD2 Dopamine D2 Receptor (DRD2) DA->DRD2 Arrestin β-arrestin 2 DRD2->Arrestin Activates complex cAMP cAMP DRD2->cAMP Gi/o protein Inhibits production PDE9 PDE9 Enzyme cGMP cGMP PDE9->cGMP Degrades PP2A Protein Phosphatase 2A (PP2A) Arrestin->PP2A AKT AKT (Protein Kinase B) PP2A->AKT Deactivates (Dephosphorylates) GSK3 GSK-3 (Inactive when phosphorylated) AKT->GSK3 Inactivates (Phosphorylates) PKA Protein Kinase A (PKA) cAMP->PKA SynapticPlasticity Synaptic Plasticity & Memory cGMP->SynapticPlasticity CREB CREB (Gene Transcription) PKA->CREB Antipsychotics Antipsychotics (e.g., Amisulpride, Olanzapine) Antipsychotics->DRD2 Antagonizes Antipsychotics->Arrestin Inhibits complex formation Antipsychotics->cAMP Increases production (by blocking inhibition) This compound This compound This compound->PDE9 Inhibits

This diagram shows that while This compound aims to enhance cognitive function via the PDE9-cGMP pathway [1], typical and atypical antipsychotics primarily exert their effects by modulating dopaminergic signaling. They block dopamine D2 receptors, which influences complex downstream intracellular pathways like AKT/GSK-3 and cAMP/PKA, involved in regulating neuronal function, gene transcription, and metabolism [4].

Interpretation and Conclusions for Research

  • This compound's Niche: It represents a novel, mechanistically distinct approach targeting cognitive impairment, a major unmet need in schizophrenia. Its lack of efficacy in a Phase II trial for cognitive improvement highlights the challenge of this therapeutic target [1].
  • Established Antipsychotics: Drugs like amisulpride and olanzapine have robust evidence for managing positive and negative symptoms, with differences lying mainly in their side-effect profiles rather than overall efficacy [2] [5]. Clozapine remains the gold standard for treatment-resistant cases [3].
  • Data Gap: The critical gap is the absence of head-to-head trials pitting this compound's potential cognitive benefits against the broad symptom control of established antipsychotics.

References

Osoresnontrine clinical outcomes vs placebo

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Osoresnontrine

This compound (also known as BI 409306) is an investigational drug that has been studied in several clinical trials for conditions like schizophrenia and Alzheimer's disease [1]. The table below summarizes the key details available from the search results.

Aspect Details
Generic Name This compound [1]
Status Investigational [1]
Mechanism of Action Inhibits the high affinity cGMP-specific 3',5'-cyclic phosphodiesterase 9A (PDE9A) [1]
Chemical Formula C16H17N5O2 [1]
Known Clinical Trials Schizophrenia, Alzheimer's Disease [1]

Mechanism of Action: PDE9A Inhibition

This compound is classified as a PDE9A inhibitor [1]. The diagram below illustrates the proposed signaling pathway this mechanism is based on.

cluster_cellular Cellular Process title Proposed cGMP Signaling Pathway and PDE9A Inhibition by this compound NatriureticPeptides Natriuretic Peptides (e.g., in heart) cGMP_Production cGMP Production NatriureticPeptides->cGMP_Production BiologicalEffects Biological Effects (Cognitive Function, etc.) cGMP_Production->BiologicalEffects PDE9A PDE9A Enzyme cGMP_Degradation cGMP Degradation PDE9A->cGMP_Degradation Hydrolyzes cGMP_Degradation->cGMP_Production Depletes This compound This compound (PDE9A Inhibitor) This compound->PDE9A Inhibits

  • PDE9A's Role: The PDE9A enzyme specifically hydrolyzes and breaks down the signaling molecule cyclic guanosine monophosphate (cGMP) [1]. In the brain, cGMP is a key messenger involved in processes underlying learning and long-term memory [1].
  • Therapeutic Hypothesis: By inhibiting PDE9A, this compound is theorized to increase cGMP levels in the brain. This elevation in cGMP signaling is believed to potentially enhance cognitive function, which is the rationale for its investigation in neuropsychiatric disorders [1].

References

Osoresnontrine cognitive benefits vs standard therapy

Author: Smolecule Technical Support Team. Date: February 2026

Osoresnontrine: A Novel PDE9A Inhibitor

This compound (also known as BI 409306) is an investigational drug that was studied for cognitive impairment in schizophrenia and Alzheimer's disease [1]. Its proposed mechanism of action is fundamentally different from most standard and emerging antipsychotics.

  • Target: It is a high-affinity PDE9A (phosphodiesterase 9A) inhibitor [1].
  • Mechanism: PDE9A is an enzyme that specifically breaks down cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE9A, this compound is expected to increase cGMP levels [1]. cGMP is a crucial second messenger involved in neuronal plasticity, synaptic transmission, and cognitive processes such as learning and long-term memory [2] [1].

The logic behind this therapy is that enhancing cGMP signaling could directly address the cognitive deficits that are poorly managed by current treatments [3].

G This compound This compound PDE9A_Enzyme PDE9A This compound->PDE9A_Enzyme Inhibits cGMP cGMP (Inactive) PDE9A_Enzyme->cGMP Degrades PDE9A_Enzyme->cGMP active_cGMP cGMP (Active) cGMP->active_cGMP Increased Level Biological_Effects Cognitive Benefits: Neuronal Plasticity Synaptic Transmission Learning & Memory active_cGMP->Biological_Effects

Comparison with Other Emerging & Standard Therapies

The table below compares this compound's attributes with other novel drug classes and a standard non-pharmacological intervention for cognitive improvement.

Therapy Mechanism of Action Primary Indication (for Cognition) Key Cognitive Findings / Status Notable Advantages / Development Status

| This compound (PDE9A Inhibitor) | Inhibits PDE9A → increases cGMP → promotes synaptic plasticity & memory [1] | Schizophrenia, Alzheimer's Disease [1] | Development terminated in Phase II trials for schizophrenia; efficacy not established [1] | Novel target with potential for direct pro-cognitive effect; clinical development halted. | | TAAR1 Agonists (e.g., Ulotaront) | Modulates dopamine, serotonin, and glutamate signaling via Trace Amine-Associated Receptor 1 (TAAR1) agonism [3] | Schizophrenia [3] | Significant reduction in PANSS scores (measuring positive/negative symptoms) in Phase II trials [3] | No significant weight gain or metabolic changes in studies; low risk of extrapyramidal symptoms [3]. Phase III ongoing. | | Non-Invasive Brain Stimulation (NIBS) (e.g., TMS/tDCS) | Applies magnetic/electric fields to modulate cortical excitability and neural plasticity [4] [5] | Trans-diagnostic (Schizophrenia, Depression, Dementia, PD, MCI) [4] | Small, significant improvement in working memory (TMS & tDCS) and attention/vigilance (tDCS) per meta-analysis [4]. Combined with cognitive training shows benefit in MCI & PD [6] [7]. | Non-pharmacological, well-tolerated, can be combined with other therapies. Effects are domain-specific [4]. |

Key Experimental Data and Context

  • Clinical Trial Status: According to DrugBank, Phase II trials for this compound in schizophrenia were terminated, and a trial for the prevention of psychosis was also terminated [1]. The reasons for termination are not fully detailed in the available sources, but this status indicates that its efficacy and safety profile for cognitive benefits were not confirmed in late-stage studies.
  • The Promise of Novel Targets: The development of drugs like this compound and Ulotaront highlights a major shift in research. Instead of primarily blocking the D2 dopamine receptor (the mechanism of typical and many atypical antipsychotics), these new approaches aim to directly target the neurobiological underpinnings of cognitive and negative symptoms, which are a major unmet need in conditions like schizophrenia [3].

Research Outlook

References

Osoresnontrine safety profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Osoresnontrine

The table below summarizes the key details found in the search results:

Aspect Available Information
Drug Name This compound (also referred to as PF-04447943 in some studies) [1].
Pharmacological Class Phosphodiesterase-9 (PDE9) inhibitor [1].
Primary Mechanism Inhibits PDE9, blocking cGMP degradation. Increases brain cGMP levels, enhances synaptic plasticity (LTP), and improves cognitive function [1].
Development Status Has entered clinical trials for Alzheimer's disease [1].
Mentioned Efficacy Improved performance on cognitive tasks assessing working and episodic memory in rodent models [1].
Cited Safety Data Not available in the search results.

Proposed Mechanism of Action

The following diagram illustrates the proposed cognitive-enhancing mechanism of this compound based on preclinical research, which is a key consideration for its therapeutic profile [1].

osoresnontrine_mechanism This compound This compound PDE9 PDE9 This compound->PDE9 Inhibits cGMP cGMP PDE9->cGMP Degrades PKG PKG cGMP->PKG Activates Synaptic Plasticity (LTP) Synaptic Plasticity (LTP) PKG->Synaptic Plasticity (LTP) Promotes Cognitive Function Cognitive Function Synaptic Plasticity (LTP)->Cognitive Function Enhances

References

Osoresnontrine memory enhancement vs alternative compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Influenza Antiviral Agents

The table below summarizes the key profiles of antiviral drugs for seasonal influenza based on recent studies and guidelines for the 2025-2026 season [1].

Drug Name Drug Class Key Efficacy Findings Approval & Usage Safety & Tolerability
Oseltamivir (Tamiflu) Neuraminidase Inhibitor Reduces symptom duration by ~1 day in adults; lowers risk of death/hospitalization in severe cases [2]. Treatment & prophylaxis; preferred for children, pregnant women, hospitalized patients [1]. Common AEs: Nausea, vomiting. Safety profile is well-established [3].
Baloxavir (Xofluza) Cap-dependent Endonuclease Inhibitor Reduces symptom duration similar to oseltamivir; superior to oseltamivir in high-risk outpatients with influenza B [1] [4]. Treatment & prophylaxis; single oral dose for treatment [1]. Comparable incidence of any adverse event to oseltamivir [4].
Zanamivir Neuraminidase Inhibitor Reduces symptom duration similarly to other antivirals [1]. Treatment & prophylaxis; inhaled formulation [1]. Can cause bronchospasm; not recommended for patients with asthma/COPD [1].
Peramivir Neuraminidase Inhibitor Associated with reduction in hospitalization duration in severe influenza [1]. Intravenous treatment for severe cases [1]. Well-tolerated; time to defervescence and mortality similar to oseltamivir [1].
Onradivir Novel Antiviral (similar to Neuraminidase Inhibitor) Significantly shorters time to symptom alleviation vs. placebo; similar efficacy to oseltamivir [2]. Investigational drug; phase 3 trials completed for uncomplicated influenza A [2]. Acceptable safety profile; higher incidence of diarrhea vs. oseltamivir, but mild and self-limiting [2].

Experimental Data and Methodologies

For research and development purposes, here are the experimental approaches and key findings from recent studies comparing these antivirals.

  • Study Type: Multicenter retrospective cohort study.

  • Participants: 11,073 adults (mean age 73) hospitalized for influenza in Ontario, Canada (2015-2023) [2].

  • Methodology: Used a target-trial emulation design with observational data. The treatment group received oseltamivir within 2 days of admission, compared to a supportive care control group [2].

  • Outcome Measures: In-hospital death, hospital length of stay, and hospital readmission rate within 30 days of discharge [2].

  • Key Findings:

    • Mortality: 3.5% in the oseltamivir group vs. 4.9% in the supportive care group (adjusted risk difference: -1.8%) [2].
    • Hospital Stay: Median length of stay was 4.4 days for oseltamivir vs. 4.9 days for supportive care [2].
    • Readmission: 8.5% for oseltamivir vs. 9.8% for supportive care (adjusted risk difference: -1.5%) [2].
  • Study Type: Meta-analysis of 10 studies [4].

  • Participants: 2,106 pediatric patients receiving baloxavir and 2,567 receiving oseltamivir [4].

  • Methodology: Comprehensive search of multiple databases (PubMed, Web of Science, Embase, Cochrane Library, etc.); pooled analysis using standard mean differences (SMDs) for continuous outcomes like duration of symptoms and fever [4].

  • Key Findings:

    • Symptom Duration: Shorter with baloxavir than with oseltamivir (SMD -0.23, 95% CI: -0.30 to -0.15; p<0.01) [4].
    • Fever Duration: Shorter with baloxavir than with oseltamivir (SMD -0.30, 95% CI: -0.41 to -0.19; p<0.01). This advantage was consistent for influenza A and B, except for the H3N2 subtype [4].
    • Safety: The incidence of any adverse event was similar between the two drugs (p=0.260) [4].

Molecular Binding Mechanism of Oseltamivir

Basic research into the binding mechanisms of existing drugs provides a foundation for designing new inhibitors. The following diagram illustrates the binding process of oseltamivir to influenza neuraminidase (NA), as revealed by large-scale molecular dynamics simulations.

OseltamivirBinding cluster_1 Initial States & Pathways cluster_2 Intermediate Metastable States cluster_3 Final Bound State Start Unbound State (S1) Oseltamivir in solvent S0A State S0A Binding at secondary (2°) site Start->S0A Diffusion to NA surface S0B State S0B Alternative surface binding Start->S0B P4 Pathway 4 S0A->P4 S2 State S2 S0A->S2 Validates transfer hypothesis P5 Pathway 5 S0B->P5 P1 Pathway 1 S9 State S9 (Catalytic Site) Stable binding with water-mediated H-bond to Arg118 P1->S9 P2 Pathway 2 S7 State S7 P2->S7 P3 Pathway 3 S6 State S6 P3->S6 P4->S2    P5->S2 S2->P1 S2->P2 S2->P3 S3 State S3 S3->S9 S6->P1 S6->P2 S6->P3 S6->S3 S7->P1 S7->P2 S7->P3 S8 State S8 S7->S8 S8->S9

This model identifies ten metastable states (S0-S9) and five major binding pathways [5] [6]. A key finding was the confirmation that oseltamivir can initially bind to a secondary (2°) sialic acid binding site (State S0A) before transferring to the primary catalytic site, validating a previously unproven hypothesis [5]. The final stable state (S9) involves a water-mediated hydrogen bond between oseltamivir and residue Arg118 of neuraminidase [5]. This detailed understanding of the binding process and identification of metastable states is valuable for designing new inhibitors to combat drug-resistant mutations.

Future Research and Development Directions

Based on the current landscape, here are potential key areas of focus for future R&D:

  • Combination Therapies: Testing novel antivirals like onradivir in combination with existing neuraminidase inhibitors is suggested as a strategy to improve outcomes and combat resistance [2].
  • Resistance Monitoring: The emergence and spread of influenza mutants resistant to neuraminidase inhibitors like oseltamivir remains a concern, driving the need for new drug designs [5].
  • Structural Drug Design: The discovery of multiple metastable states and binding pathways for oseltamivir, especially interactions with the flexible 150-loop and 430-loop of neuraminidase, provides new targets for rational drug design [5].

References

Clinical Development Status and Available Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

Osoresnontrine (BI-409306) was investigated for cognitive impairment in schizophrenia, Alzheimer's disease (AD), and attenuated psychosis syndrome [1]. Development was terminated in 2021/2022; a Phase II trial for schizophrenia was stopped due to COVID-19, and no recent development has been reported for other indications [2] [3].

The table below summarizes key clinical trials and available outcomes:

Indication Highest Phase Reported Efficacy Outcomes & Status
Schizophrenia (Cognitive Impairment) Phase II Trial completed; no statistically significant improvement on primary endpoint (MATRICS Consensus Cognitive Battery) vs. placebo [1].
Alzheimer's Disease (Prodromal & Mild) Phase II Trials completed; no significant cognitive improvement vs. placebo on primary endpoints (e.g., ADAS-Cog) [1].
Attenuated Psychosis Syndrome Phase II Trial completed; results not fully published; development discontinued [1] [3].

Mechanism of Action and Preclinical Evidence

This compound is a selective phosphodiesterase-9A (PDE9A) inhibitor [4] [5]. PDE9A enzyme degrades cyclic guanosine monophosphate (cGMP) in the brain [6] [7]. By inhibiting PDE9A, this compound increases cGMP levels, which is crucial for synaptic plasticity and memory formation [1].

The diagram below illustrates this signaling pathway:

G NeuronalSignaling Neuronal Signaling (e.g., NMDA Receptor) cGMPProduction cGMP Production NeuronalSignaling->cGMPProduction cGMP cGMP cGMPProduction->cGMP cGMPDegraded Degraded cGMP (inactive) cGMP->cGMPDegraded BiologicalEffects Synaptic Plasticity & Memory Formation cGMP->BiologicalEffects PDE9A PDE9A Enzyme PDE9A->cGMPDegraded  Hydrolyzes This compound This compound (PDE9A Inhibitor) This compound->PDE9A Inhibits

Preclinical studies in rodents showed that this compound increased brain cGMP levels, facilitated synaptic plasticity (enhancing early- and late-phase long-term potentiation in the hippocampus), and improved performance in cognitive tasks assessing working and episodic memory [1].

Insights for Future Research

The termination of this compound highlights the challenges in treating complex neuropsychiatric disorders. Its lack of efficacy in clinical trials, despite a solid preclinical rationale, suggests several considerations for future research:

  • Target Engagement vs. Clinical Benefit: While this compound likely engaged its target (increasing cGMP), this biochemical effect may not be sufficient to translate into measurable cognitive improvement in patients with established neuropathology [1].
  • Timing of Intervention: PDE9 inhibition might be more effective in earlier disease stages or for preventive strategies, as investigated in attenuated psychosis syndrome [1].
  • Multi-Target Strategies: Given the multifactorial nature of diseases like Alzheimer's, future approaches may involve multitarget-directed ligands (MTDLs) [6] [7]. Recent research is combining PDE9 inhibition with other beneficial properties, such as antioxidant activity, which may offer synergistic benefits [6] [7].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

311.13822480 Da

Monoisotopic Mass

311.13822480 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O9OC34WOAY

Dates

Last modified: 08-15-2023
1: Brown D, Nakagome K, Cordes J, Brenner R, Gründer G, Keefe RSE, Riesenberg R, Walling DP, Daniels K, Wang L, McGinniss J, Sand M. Evaluation of the Efficacy, Safety, and Tolerability of BI 409306, a Novel Phosphodiesterase 9 Inhibitor, in Cognitive Impairment in Schizophrenia: A Randomized, Double-Blind, Placebo-Controlled, Phase II Trial. Schizophr Bull. 2018 May 1. doi: 10.1093/schbul/sby049. [Epub ahead of print] PubMed PMID: 29718385.
2: Moschetti V, Kim M, Sand M, Wunderlich G, Andersen G, Feifel U, Jang IJ, Timmer W, Rosenbrock H, Boland K. The safety, tolerability and pharmacokinetics of BI 409306, a novel and potent PDE9 inhibitor: Overview of three Phase I randomised trials in healthy volunteers. Eur Neuropsychopharmacol. 2018 May;28(5):643-655. doi: 10.1016/j.euroneuro.2018.01.003. Epub 2018 Mar 19. PubMed PMID: 29567399.
3: Brown D, Daniels K, Pichereau S, Sand M. A Phase IC Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Cognitive Outcomes of BI 409306 in Patients with Mild-to-Moderate Schizophrenia. Neurol Ther. 2018 Jun;7(1):129-139. doi: 10.1007/s40120-017-0085-5. Epub 2017 Nov 24. PubMed PMID: 29177699; PubMed Central PMCID: PMC5990500.
4: Boland K, Moschetti V, Dansirikul C, Pichereau S, Gheyle L, Runge F, Zimdahl-Gelling H, Sand M. A phase I, randomized, proof-of-clinical-mechanism study assessing the pharmacokinetics and pharmacodynamics of the oral PDE9A inhibitor BI 409306 in healthy male volunteers. Hum Psychopharmacol. 2017 Jan;32(1). doi: 10.1002/hup.2569. PubMed PMID: 28120486.
5: Moschetti V, Boland K, Feifel U, Hoch A, Zimdahl-Gelling H, Sand M. First-in-human study assessing safety, tolerability and pharmacokinetics of BI 409306, a selective phosphodiesterase 9A inhibitor, in healthy males. Br J Clin Pharmacol. 2016 Nov;82(5):1315-1324. doi: 10.1111/bcp.13060. Epub 2016 Aug 22. PubMed PMID: 27378314; PubMed Central PMCID: PMC5061793.
6: Mason VL. Alzheimer's Association International Conference on Alzheimer's Disease 2015 (AAIC 2015) (July 18-23, 2015 - Washington, D.C., USA). Drugs Today (Barc). 2015 Jul;51(7):447-52. doi: 10.1358/dot.2015.51.7.2375989. PubMed PMID: 26261847.

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